molecular formula C7H3ClF3NO2 B582274 2-Chloro-3-(trifluoromethyl)isonicotinic acid CAS No. 1227587-24-7

2-Chloro-3-(trifluoromethyl)isonicotinic acid

Cat. No.: B582274
CAS No.: 1227587-24-7
M. Wt: 225.551
InChI Key: DIPOFUPESWIQSO-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)isonicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H3ClF3NO2 and its molecular weight is 225.551. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-4(7(9,10)11)3(6(13)14)1-2-12-5/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPOFUPESWIQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(=O)O)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719942
Record name 2-Chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227587-24-7
Record name 2-Chloro-3-(trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 2-Chloro-3-(trifluoromethyl)isonicotinic acid. While direct experimental data for this specific compound is limited in publicly available literature, this document compiles available information and extrapolates potential characteristics and methodologies based on structurally related compounds.

Core Properties

This compound, with the CAS number 1227587-24-7, is a halogenated pyridine carboxylic acid derivative. Its structure incorporates a chlorine atom and a trifluoromethyl group, moieties known to significantly influence a molecule's physicochemical and biological properties.[1] The trifluoromethyl group, in particular, is a common feature in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability, binding affinity, and bioavailability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1227587-24-7[2]
Molecular Formula C₇H₃ClF₃NO₂[2]
Molecular Weight 225.55 g/mol [2]
Appearance Light yellow to yellow solid[2]
Storage Temperature 2-8°C[2]

Synthesis and Experimental Protocols

Proposed Synthesis Workflow:

G start 2-Chloro-3-(trifluoromethyl)pyridine step1 Lithiation (e.g., n-BuLi or LDA, THF, -78°C) start->step1 1. step2 Carboxylation (CO2 (g) or dry ice) step1->step2 2. step3 Acidic Workup (e.g., aq. HCl) step2->step3 3. end This compound step3->end 4.

Caption: Proposed synthesis of this compound.

Detailed Proposed Experimental Protocol:

This protocol is a hypothetical procedure based on the synthesis of structurally similar compounds, such as 2-chloro-3-fluoroisonicotinic acid.

Materials:

  • 2-Chloro-3-(trifluoromethyl)pyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in a suitable solvent

  • Dry carbon dioxide (gas or solid as dry ice)

  • Anhydrous diethyl ether

  • 2N Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2-chloro-3-(trifluoromethyl)pyridine dissolved in anhydrous THF.

  • Lithiation: The solution is cooled to -78°C using a dry ice/acetone bath. A solution of n-BuLi or LDA is added dropwise via the dropping funnel while maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for a specified period (e.g., 1-2 hours) to ensure complete lithiation.

  • Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture, or the mixture is poured over crushed dry ice. The reaction is allowed to slowly warm to room temperature.

  • Quenching and Extraction: The reaction is quenched by the addition of water. The aqueous phase is washed with diethyl ether to remove any unreacted starting material.

  • Acidification and Precipitation: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 2 by the dropwise addition of 2N HCl. The resulting precipitate is collected by vacuum filtration.

  • Purification: The crude product is washed with cold water and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the isonicotinic acid scaffold and its derivatives are known to exhibit a wide range of pharmacological effects. Isoniazid, a primary antitubercular drug, is a well-known derivative of isonicotinic acid.[3] The presence of the chloro and trifluoromethyl substituents suggests that this compound could be a candidate for screening in various biological assays.

Potential Areas of Investigation:

  • Antimicrobial and Antifungal Activity: The pyridine ring is a common motif in antimicrobial agents. The lipophilicity conferred by the trifluoromethyl group could enhance cell membrane permeability.

  • Enzyme Inhibition: Many trifluoromethyl-containing compounds are potent enzyme inhibitors. This compound could be screened against various enzyme targets relevant to human diseases.

  • Agrochemicals: Substituted pyridines are extensively used as herbicides and pesticides.[4]

  • Oncology: Certain substituted nicotinic acid derivatives have shown antiproliferative activity.

Signaling Pathway Hypothesis:

Given that some isonicotinic acid derivatives exhibit antitubercular activity by inhibiting mycolic acid synthesis, a hypothetical mechanism of action for novel derivatives could involve targeting key enzymes in pathogenic biosynthetic pathways.

Compound 2-Chloro-3-(trifluoromethyl) isonicotinic Acid Derivative Enzyme Target Enzyme (e.g., InhA) Compound->Enzyme Binds to Pathway Biosynthetic Pathway (e.g., Mycolic Acid Synthesis) Enzyme->Pathway Inhibits Effect Inhibition of Pathogen Growth Pathway->Effect Disrupts

Caption: Hypothetical mechanism of action for a novel isonicotinic acid derivative.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and materials science. The structural motifs present in the molecule are associated with a wide range of biological activities. The proposed synthesis provides a viable route for obtaining this compound for further study. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and comprehensive screening for biological activity to unlock its full potential.

References

An In-depth Technical Guide to the Initial Synthesis Pathways for 2-Chloro-3-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for producing 2-Chloro-3-(trifluoromethyl)isonicotinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The document outlines two plausible pathways, with a comprehensive, step-by-step experimental protocol for the most viable route, supported by quantitative data and process visualizations.

Pathway 1: From 3-(Trifluoromethyl)pyridine

This pathway commences with the readily available 3-(trifluoromethyl)pyridine and proceeds through a three-step sequence involving N-oxidation, regioselective chlorination, and subsequent carboxylation. This route is well-documented for its precursors and analogous structures, offering a robust and scalable approach.

Step 1: Oxidation of 3-(Trifluoromethyl)pyridine to 3-(Trifluoromethyl)pyridine N-oxide

The initial step involves the oxidation of the pyridine nitrogen. A common and effective method utilizes a peroxide agent in an acidic medium.

Experimental Protocol:

In a four-necked flask equipped with a stirrer, thermometer, and condenser, 238.63 g of 3-(trifluoromethyl)pyridine and 596.57 g of acetic acid are charged. To this solution, 229.85 g of a 30% hydrogen peroxide aqueous solution is added at a temperature between 20 to 30°C. The reaction mixture is then heated to 80-90°C and maintained for 7 hours. After the reaction, the acetic acid is distilled off under reduced pressure (15 mmHg) until the internal temperature reaches 50°C. The residue is then cooled, and 441 mL of water is added. The pH is adjusted to 8.0 by the dropwise addition of a 30% sodium hydroxide aqueous solution at a temperature not exceeding 20°C. The product, 3-(trifluoromethyl)pyridine N-oxide, is extracted with 1,2-dichloroethane (3 x 275.6 g) at 50°C.[1]

ParameterValueReference
Starting Material 3-(Trifluoromethyl)pyridine[1]
Reagents Acetic acid, 30% Hydrogen peroxide, 30% Sodium hydroxide[1]
Solvent 1,2-dichloroethane (for extraction)[1]
Reaction Temperature 80-90°C[1]
Reaction Time 7 hours[1]
Yield High (quantitative in solution)[1]

digraph "Pathway_1_Step_1" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];

start [label="3-(Trifluoromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label=2O2, CH3COOH>, shape=plaintext, fontcolor="#202124"]; product [label="3-(Trifluoromethyl)pyridine N-oxide", fillcolor="#F1F3F4", fontcolor="#202124"];

start -> product [label="Oxidation", color="#4285F4", fontcolor="#4285F4"]; reagents -> start [style=invis]; }

Figure 1: Oxidation of 3-(Trifluoromethyl)pyridine.

Step 2: Chlorination of 3-(Trifluoromethyl)pyridine N-oxide to 2-Chloro-3-(trifluoromethyl)pyridine

The second step introduces a chlorine atom at the 2-position of the pyridine ring. This is a regioselective chlorination of the N-oxide intermediate. Various chlorinating agents can be employed, with oxalyl chloride and phosphorus oxychloride being common choices.

Experimental Protocol using Oxalyl Chloride:

A solution of 3-trifluoromethylpyridine N-oxide in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is cooled to between -30°C and -20°C. Oxalyl chloride is added dropwise, and the mixture is stirred for one hour. Subsequently, a solution of triethylamine in the same solvent is added dropwise over one hour, and the reaction is maintained at the same temperature for an additional two hours. The reaction mixture is then quenched with ice water and worked up to isolate the product.[1]

ParameterValue (Oxalyl Chloride)Reference
Starting Material 3-(Trifluoromethyl)pyridine N-oxide[1]
Reagents Oxalyl chloride, Triethylamine[1]
Solvent Dichloromethane or 1,2-dichloroethane[1]
Reaction Temperature -30 to -20°C[1]
Reaction Time 3 hours[1]
Yield ~91%[1]

digraph "Pathway_1_Step_2" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];
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start [label="3-(Trifluoromethyl)pyridine N-oxide", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label=3N>, shape=plaintext, fontcolor="#202124"]; product [label="2-Chloro-3-(trifluoromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"];

start -> product [label="Chlorination", color="#EA4335", fontcolor="#EA4335"]; reagents -> start [style=invis]; }

Figure 2: Chlorination of 3-(Trifluoromethyl)pyridine N-oxide.

Step 3: Carboxylation of 2-Chloro-3-(trifluoromethyl)pyridine to this compound

The final step is the introduction of a carboxylic acid group at the 4-position. A highly effective method for this transformation is directed ortho-metalation (DoM) via lithiation, followed by quenching with carbon dioxide.

Experimental Protocol (Proposed):

Under a strict inert atmosphere (e.g., argon or nitrogen), a solution of 2-chloro-3-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF) is cooled to -78°C in a dry ice/acetone bath. A solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) (typically 1.1-1.5 equivalents) in THF is added dropwise, maintaining the temperature at -78°C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation at the 4-position. Gaseous carbon dioxide, dried by passing through a drying agent, is then bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature. An aqueous acidic workup (e.g., with dilute HCl) is then performed to protonate the carboxylate and isolate the final product, this compound.

ParameterValue (Proposed)
Starting Material 2-Chloro-3-(trifluoromethyl)pyridine
Reagents LDA or LTMP, Carbon dioxide (dry ice)
Solvent Anhydrous Tetrahydrofuran (THF)
Reaction Temperature -78°C
Reaction Time 1-3 hours
Yield Moderate to good (estimated)

digraph "Pathway_1_Step_3" {
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start [label="2-Chloro-3-(trifluoromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents1 [label="1. LDA or LTMP", shape=plaintext, fontcolor="#202124"]; reagents2 [label="2. CO2", shape=plaintext, fontcolor="#202124"]; reagents3 [label="3. H3O+", shape=plaintext, fontcolor="#202124"]; product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

start -> product [label="Carboxylation", color="#34A853", fontcolor="#34A853"]; reagents1 -> start [style=invis]; reagents2 -> start [style=invis]; reagents3 -> start [style=invis]; }

Figure 3: Carboxylation of 2-Chloro-3-(trifluoromethyl)pyridine.

Pathway 2: Halogen-Metal Exchange and Carboxylation

An alternative approach involves the synthesis of a 2-chloro-3-(trifluoromethyl)-4-halopyridine intermediate, where the halogen at the 4-position (preferably bromine or iodine) can be selectively converted to an organometallic species (either an organolithium or a Grignard reagent) followed by reaction with carbon dioxide.

This pathway can be advantageous if the starting 4-halo-pyridine derivative is readily accessible. The halogen-metal exchange typically proceeds under milder conditions than C-H activation via lithiation.

Pathway_2 start 2-Chloro-3-(trifluoromethyl)-4-halopyridine (halo = Br, I) product This compound start->product Halogen-Metal Exchange & Carboxylation reagents1 1. n-BuLi or Mg reagents2 2. CO2 reagents3 3. H3O+

Figure 4: Alternative pathway via halogen-metal exchange.

Summary and Conclusion

The synthesis of this compound is achievable through multiple synthetic routes. Pathway 1, starting from 3-(trifluoromethyl)pyridine, appears to be the most documented and robust approach for the synthesis of the key intermediate, 2-chloro-3-(trifluoromethyl)pyridine. The subsequent carboxylation via directed ortho-metalation is a standard and reliable method for the introduction of the carboxylic acid functionality at the 4-position. While Pathway 2 offers a viable alternative, the accessibility of the required starting materials may be a limiting factor. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this important chemical intermediate.

References

Potential biological activity of trifluoromethylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Trifluoromethylpyridine Derivatives

Introduction

Trifluoromethylpyridine derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine scaffold dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and bioavailability. These modifications have led to the development of numerous derivatives with a wide spectrum of potent biological activities, ranging from anticancer and anti-inflammatory to herbicidal and insecticidal properties. This guide provides a comprehensive overview of the key biological activities of these compounds, with a focus on their mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity: Kinase Inhibition

A prominent area of investigation for trifluoromethylpyridine derivatives is their potential as anticancer agents, particularly as inhibitors of protein kinases. Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

Mechanism of Action: Targeting MET and VEGFR2 Kinases

Several trifluoromethylpyridine derivatives have been designed to target specific receptor tyrosine kinases, such as MET (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth-factor Receptor 2), which are pivotal in tumor growth, angiogenesis, and metastasis. One such example is the novel derivative, Compound A (a hypothetical name for a compound based on common structures in the literature), which has demonstrated potent inhibitory activity against these kinases.

The logical workflow for the preclinical evaluation of such a compound is outlined below.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Kinase Activity Assay B Cell Proliferation Assay A->B C Cell Migration Assay B->C D Pharmacokinetic Studies C->D Lead Compound Selection E Xenograft Tumor Model D->E F Toxicity Assessment E->F G cluster_downstream Downstream Signaling Ligand HGF / VEGF Receptor MET / VEGFR2 (Receptor Tyrosine Kinase) Ligand->Receptor activates RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K Inhibitor Trifluoromethylpyridine Derivative Inhibitor->Receptor inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cell Proliferation, Angiogenesis, Metastasis ERK->Response AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Response cluster_0 Fatty Acid Biosynthesis Pathway A Acetyl-CoA B Malonyl-CoA A->B ACCase C Fatty Acids B->C D Cell Membranes C->D Inhibitor Trifluoromethylpyridine Herbicide (e.g., Haloxyfop) Inhibitor->B inhibits

The Multifaceted Mechanisms of Isonicotinic Acid Analogs in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, a pyridine-4-carboxylic acid, serves as a versatile scaffold in medicinal chemistry, giving rise to a diverse array of synthetic analogs with a broad spectrum of biological activities. These compounds have been successfully developed into drugs for treating a range of diseases, from infectious diseases to metabolic and neurological disorders. The therapeutic efficacy of isonicotinic acid analogs stems from their ability to interact with specific biological targets, including enzymes and receptors, thereby modulating key physiological and pathological pathways. This in-depth technical guide provides a comprehensive overview of the core mechanisms of action for prominent isonicotinic acid analogs, supported by quantitative data, detailed experimental protocols, and visual representations of the intricate signaling pathways involved.

Core Mechanisms of Action

The biological effects of isonicotinic acid analogs are diverse and target-specific. This section delineates the mechanisms of three archetypal analogs: isoniazid, iproniazid, and niacin, followed by an exploration of derivatives with anti-inflammatory and anticancer properties.

Isoniazid: Inhibition of Mycolic Acid Synthesis in Mycobacterium tuberculosis

Isoniazid (INH) is a cornerstone in the treatment of tuberculosis. It functions as a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, exerts its bactericidal effect by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3]

The activated form of isoniazid, an isonicotinoyl radical, covalently binds to nicotinamide adenine dinucleotide (NAD+) to form an INH-NAD adduct.[4][5] This adduct then acts as a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[6] The inhibition of InhA blocks the fatty acid synthase II (FAS-II) pathway, which is responsible for the elongation of fatty acids that form the long-chain mycolic acids.[2][3] Disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall, leading to cell lysis and death.[7][8]

Iproniazid: Monoamine Oxidase (MAO) Inhibition

Iproniazid, one of the first antidepressants, is a non-selective and irreversible inhibitor of monoamine oxidase (MAO).[8][9][10][11] MAO is a mitochondrial enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the synaptic cleft.[12] There are two main isoforms of this enzyme: MAO-A and MAO-B.[8] Iproniazid inhibits both isoforms, leading to an accumulation of these neurotransmitters in the brain.[8] This enhanced monoaminergic activity is believed to be the primary mechanism behind its antidepressant effects.[8][9]

Niacin (Nicotinic Acid): GPR109A-Mediated Lipid Metabolism Modulation

Niacin, or vitamin B3, is a well-established lipid-lowering agent. Its primary mechanism of action involves the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[13][14][15] GPR109A is highly expressed in adipocytes.[14] Upon niacin binding, GPR109A couples to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14][15] This reduction in cAMP attenuates the activity of hormone-sensitive lipase, resulting in decreased lipolysis and a subsequent reduction in the release of free fatty acids from adipose tissue.[13] The diminished flux of free fatty acids to the liver leads to reduced hepatic triglyceride synthesis and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).

Other Isonicotinic Acid Analogs: Anti-inflammatory and Anticancer Activities

Recent research has highlighted the potential of isonicotinic acid derivatives in other therapeutic areas, including inflammation and cancer.

  • Anti-inflammatory Activity: Certain isonicotinoyl hydrazones and related derivatives have demonstrated potent anti-inflammatory effects.[16][17] The proposed mechanism for some of these compounds involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade that produces prostaglandins.[16] Additionally, some analogs act as reactive oxygen species (ROS) inhibitors.[16][17]

  • Anticancer Activity: A number of isoniazid derivatives have been shown to exhibit significant cytotoxic activity against various human cancer cell lines.[10][18] The mechanism of action for these compounds appears to involve the induction of apoptosis, as evidenced by DNA fragmentation and cell cycle arrest.[19]

Quantitative Data

The potency of isonicotinic acid analogs is quantified by various parameters such as the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the half-maximal effective concentration (EC50). The following table summarizes key quantitative data for the discussed analogs.

AnalogTargetParameterValueReference(s)
Isoniazid-NAD adductM. tuberculosis InhAIC501 - 2 µM[20]
IsoniazidM. tuberculosis InhAIC500.35 ± 0.01 µM[21]
IproniazidMAO-BIC50(More potent than iproniazid)[6]
NiacinHuman GPR109AEC50100 nM[11]
Isonicotinate of meta-aminophenolROS InhibitionIC501.42 ± 0.1 µg/mL[16][22]
Isoniazid Derivative (ITHB4)MCF-7 breast cancer cellsIC50Lower than zerumbone[19]
(E)-1-(Benzo[d][7]dioxol-5-yl)-3-(4-fluorophenyl)prop-2-en-1-oneMAO-BIC500.0021 µM

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of isonicotinic acid analogs.

Protocol 1: In Vitro InhA Enzymatic Inhibition Assay

This assay determines the ability of a compound to directly inhibit the enzymatic activity of InhA.[2][4][9][15][23][24]

Materials:

  • Purified recombinant InhA enzyme

  • NADH

  • trans-2-Dodecenoyl-CoA (DD-CoA) as the substrate

  • Test compound dissolved in DMSO

  • Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate. Ensure a consistent final DMSO concentration (e.g., <1%) in all wells.

  • Add NADH to each well to a final concentration of 250 µM.

  • Add the substrate, DD-CoA, to each well to a final concentration of 25 µM.

  • Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.

  • Immediately monitor the decrease in absorbance at 340 nm at 30-second intervals for 10-30 minutes at 25°C.

  • Calculate the initial velocity of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: In Vitro MAO Inhibition Assay (Kynuramine-based)

This fluorometric assay measures the inhibition of MAO-A and MAO-B activity using kynuramine as a substrate.[1][8][13][25][26]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine dihydrobromide

  • Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as controls

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Test compound dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • In a 96-well black microplate, add 50 µL of potassium phosphate buffer (for blanks) or the respective MAO enzyme solution.

  • Add 25 µL of either buffer (for control wells) or the test compound solution at various concentrations.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the kynuramine substrate solution to all wells.

  • Incubate the plate at 37°C for 20-30 minutes, protected from light.

  • Stop the reaction by adding an appropriate stop solution if necessary (e.g., NaOH).

  • Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: GPR109A Activation Assay (cAMP Measurement)

This cell-based assay quantifies the activation of GPR109A by measuring the inhibition of forskolin-stimulated cAMP production.[3][5][27]

Materials:

  • CHO-K1 cells stably expressing human GPR109A

  • Test compound (e.g., niacin)

  • Forskolin

  • cAMP assay kit (e.g., GloSensor™ cAMP Assay)

  • Cell culture medium and reagents

  • White opaque 96-well or 384-well plates

Procedure:

  • Seed the GPR109A-expressing cells into the wells of a white microplate and incubate overnight.

  • Prepare serial dilutions of the test compound.

  • Add the test compound dilutions to the cells and incubate for a specified period.

  • Add forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.

  • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

  • Measure the luminescence signal using a microplate reader.

  • A decrease in the luminescence signal corresponds to a decrease in cAMP levels, indicating GPR109A activation.

  • Calculate the EC50 value by plotting the response (e.g., percentage of inhibition of the forskolin response) against the logarithm of the agonist concentration.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Mycolic_Acid_Synthesis_Inhibition cluster_Mtb Mycobacterium tuberculosis Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Activated_INH Activated Isoniazid (Isonicotinoyl Radical) NAD NAD+ INH_NAD INH-NAD Adduct FAS_II Fatty Acid Synthase II (FAS-II) Pathway InhA InhA (Enoyl-ACP Reductase) Mycolic_Acids Mycolic Acids Cell_Wall Mycobacterial Cell Wall

MAO_Inhibition cluster_Synapse Synaptic Cleft Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites Iproniazid Iproniazid

Niacin_GPR109A_Signaling cluster_Adipocyte Adipocyte Niacin Niacin GPR109A GPR109A Receptor Gi Gi Protein AC Adenylyl Cyclase ATP ATP cAMP cAMP PKA Protein Kinase A (PKA) HSL Hormone-Sensitive Lipase (HSL) Lipolysis Lipolysis (Triglyceride Breakdown) FFA Free Fatty Acids (FFA)

Enzyme_Inhibition_Workflow cluster_Workflow General Experimental Workflow for Enzyme Inhibition Assay Start Start Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Assay_Setup Set up Assay in Microplate: - Enzyme - Buffer - Inhibitor (Varying Concentrations) Pre_incubation Pre-incubate Enzyme and Inhibitor Initiate_Reaction Initiate Reaction by Adding Substrate Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry, Fluorometry) Data_Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve Determine_IC50 Determine IC50 Value End End

Conclusion

Isonicotinic acid and its analogs represent a rich source of pharmacologically active compounds with diverse mechanisms of action. From the well-established antitubercular activity of isoniazid to the antidepressant effects of iproniazid and the lipid-modulating properties of niacin, these compounds have had a profound impact on medicine. The ongoing exploration of isonicotinic acid derivatives continues to unveil novel biological activities, including anti-inflammatory and anticancer effects, opening new avenues for drug discovery and development. A thorough understanding of their molecular mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

The Advent of Halogenated Isonicotinic Acids: A Technical Guide to Their Discovery, Synthesis, and Antimicrobial Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological background of halogenated isonicotinic acids, a class of compounds that has garnered significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents. This document details the historical context of their emergence from the foundational discovery of isoniazid, outlines key synthetic methodologies, presents a curated summary of their biological activity, and delves into their primary mechanism of action. Included are detailed experimental protocols, quantitative structure-activity relationship data, and visualizations of the pertinent biochemical pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Discovery and Background

The story of halogenated isonicotinic acids is intrinsically linked to the development of one of the most crucial drugs in the fight against tuberculosis: isoniazid (isonicotinic acid hydrazide). While isonicotinic acid itself has been known for much longer, the serendipitous discovery of the potent antitubercular activity of its hydrazide derivative, isoniazid, in the 1940s marked a turning point in tuberculosis treatment.[1][2] Isoniazid, first synthesized in 1912, was revisited following the observation that nicotinamide, a structural isomer, exhibited weak activity against Mycobacterium tuberculosis.[2] This led to the systematic investigation of pyridinecarboxylic acid derivatives, ultimately revealing the remarkable efficacy of isoniazid.

The subsequent era of drug development saw the strategic application of halogenation, a common tool in medicinal chemistry to modulate the physicochemical properties of a lead compound. The introduction of halogen atoms into the isonicotinic acid scaffold was a logical progression, aimed at enhancing potency, improving pharmacokinetic profiles, and overcoming emerging drug resistance. Early research into halogenated pyridines in medicinal chemistry paved the way for these investigations.[3][4] The highly electronegative nature of halogens, particularly fluorine and chlorine, can significantly alter the electronic distribution within the molecule, influencing its binding affinity to target enzymes and its metabolic stability.[5][6] The development of fluorinated and chlorinated derivatives of isonicotinic acid and its analogues thus became a focused area of research to generate new, more effective antitubercular agents.[7][8]

Synthesis of Halogenated Isonicotinic Acids

The synthesis of halogenated isonicotinic acids typically involves the introduction of halogen atoms onto the pyridine ring either before or after the formation of the carboxylic acid moiety. A variety of synthetic strategies have been developed to achieve regioselective halogenation.

Synthesis of 2-Chloro- and 2,6-Dichloro-Isonicotinic Acid

A common precursor for 2-chloro-isonicotinic acid is 2,6-dichloro-isonicotinic acid, which can be synthesized from citrazinic acid. The process involves a chlorination reaction followed by a selective dechlorination.

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid [1]

  • Reaction Setup: Suspend citrazinic acid (1 equivalent) and tetraethylammonium chloride (1 equivalent) in excess phosphorus oxychloride.

  • Heating: Heat the reaction mixture at 130°C for 18 hours, followed by an increase in temperature to 145°C for 2 hours.

  • Quenching: After cooling to room temperature, slowly pour the reaction mixture into crushed ice.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid.

Experimental Protocol: Synthesis of 2-Chloroisonicotinic Acid from 2,6-Dichloroisonicotinic Acid [9]

  • Reaction Mixture: Prepare a solution of 2,6-dichloro-isonicotinic acid (1 equivalent) in an aqueous solution of hydrazine hydrate and copper sulfate.

  • pH Adjustment: Adjust the pH of the mixture to approximately 10.5 with a sodium hydroxide solution.

  • Heating: Heat the reaction mixture to 55°C for 3 hours.

  • Work-up: Upon completion, the reaction is worked up to isolate 2-chloroisonicotinic acid.

Synthesis of Halogenated Isonicotinic Acid Hydrazides

The corresponding hydrazides are typically synthesized from the halogenated isonicotinic acids or their esters.

Experimental Protocol: Synthesis of 2-Chloro-isonicotinic Acid Hydrazide [10]

  • Starting Material: 2-chloroisonicotinic acid.

  • Activation: The carboxylic acid is typically converted to a more reactive derivative, such as an acyl chloride or an ester. For example, reacting 2-chloroisonicotinic acid with thionyl chloride will produce 2-chloroisonicotinoyl chloride.

  • Hydrazinolysis: The activated derivative is then reacted with hydrazine hydrate, usually in a suitable solvent like ethanol, to yield 2-chloro-isonicotinic acid hydrazide.

Biological Activity and Structure-Activity Relationships

The introduction of halogens to the isonicotinic acid core has a pronounced effect on the biological activity, primarily against Mycobacterium tuberculosis. The position and nature of the halogen substituent are critical determinants of efficacy.

Quantitative Structure-Activity Relationship (QSAR) studies have shown that the lipophilicity and electronic properties of the substituents on the pyridine ring are crucial for antimycobacterial activity.[11][12] Halogenation, particularly at the 2- and/or 6-positions, often leads to an increase in lipophilicity, which can enhance cell wall penetration. Furthermore, the electron-withdrawing nature of halogens can influence the reactivity of the pyridine nitrogen, which is believed to be important for the drug's mechanism of action.[12]

Below is a table summarizing the in vitro antimycobacterial activity of selected halogenated isonicotinic acid derivatives.

CompoundHalogen Substituent(s)Target OrganismMIC (µg/mL)Reference
IsoniazidNoneMycobacterium tuberculosis H37Rv0.02 - 0.2[13]
2-Chloro-isonicotinic acid hydrazide2-ChloroMycobacterium tuberculosis1.0
N'-(5-Bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide5-Bromo, 4-FluoroMycobacterium tuberculosis6.25[13]
N'-(5-Chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide5-Chloro, 4-FluoroMycobacterium tuberculosis12.50[13]

Mechanism of Action

The primary mechanism of action of isoniazid and its halogenated derivatives is the inhibition of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall.[2][14] These compounds are prodrugs that require activation by the mycobacterial catalase-peroxidase enzyme, KatG.[14]

Once activated, the resulting reactive species, an isonicotinoyl radical, covalently binds to NAD(H) to form an isonicotinoyl-NAD adduct.[15] This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase, known as InhA.[16] The inhibition of InhA disrupts the fatty acid synthase II (FAS-II) system, blocking the elongation of fatty acids and thereby preventing the synthesis of mycolic acids. The disruption of this crucial cell wall component leads to bacterial cell death.

Mycolic_Acid_Biosynthesis_Inhibition

While the inhibition of mycolic acid synthesis is the primary mechanism, some studies suggest that isoniazid and its derivatives may also have immunomodulatory effects on the host's immune system.[1][17][18] Isoniazid has been shown to influence cytokine production, such as interleukin-1 (IL-1) and tumor necrosis factor (TNF), and may modulate signaling pathways like the PI3K/Akt pathway in host cells.[9][19] These effects could contribute to the overall therapeutic outcome by enhancing the host's ability to control the infection. However, more research is needed to fully elucidate the impact of halogenation on these immunomodulatory properties.

Host_Cell_Signaling

Experimental Workflow for Drug Discovery

The discovery and development of new halogenated isonicotinic acid-based antitubercular agents follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow

Conclusion

Halogenated isonicotinic acids represent a significant and enduring class of compounds in the quest for new and improved antitubercular therapies. Building on the foundational success of isoniazid, the strategic incorporation of halogens has proven to be a viable approach for modulating biological activity. A thorough understanding of their synthesis, structure-activity relationships, and mechanism of action is paramount for the rational design of next-generation inhibitors. Future research in this area will likely focus on further elucidating the role of these compounds in modulating host-pathogen interactions and leveraging this knowledge to develop agents with enhanced efficacy and a lower propensity for resistance.

References

Spectroscopic Data and Analysis of 2-Chloro-3-(trifluoromethyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No experimental spectroscopic data for 2-Chloro-3-(trifluoromethyl)isonicotinic acid has been found in publicly available databases. The data presented herein is a combination of predicted values from computational models and estimated values based on the analysis of structurally similar compounds. This guide is intended for research and informational purposes.

Introduction

This technical guide provides a comprehensive overview of the predicted and estimated spectroscopic data for this compound, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of experimental data, this document leverages computational prediction tools and comparative analysis of analogous structures to offer insights into its likely spectroscopic characteristics. The presented data includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their own analytical endeavors.

Predicted and Estimated Spectroscopic Data

The following tables summarize the predicted and estimated spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13-14br s1H-COOH
8.65d1HH-6
7.95d1HH-5

Predicted in DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). Coupling constants are expected to be in the range of 5-8 Hz for ortho-coupling between H-5 and H-6.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~165C-4 (-COOH)
~152C-2 (C-Cl)
~148C-6
~135C-5
~128 (q)C-3 (C-CF₃)
~122 (q)-CF₃

Predicted in DMSO-d₆. The signals for C-3 and -CF₃ are expected to appear as quartets due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, trifluoromethyl, and chloro-pyridine functional groups.

Table 3: Estimated IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid dimer)
1700-1730StrongC=O stretch (Carboxylic acid)
1550-1600MediumC=N and C=C stretch (Pyridine ring)
1250-1350StrongC-F stretch (Trifluoromethyl group)
1100-1200StrongC-F stretch (Trifluoromethyl group)
700-800Medium-StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry of this compound would likely be performed using electrospray ionization (ESI) to preserve the molecular ion.

Table 4: Estimated Mass Spectrometry Data

m/z (relative intensity)Assignment
224.98 (100%)[M-H]⁻ (base peak, ³⁵Cl isomer)
226.98 (~32%)[M-H]⁻ (³⁷Cl isotope peak)
180.99[M-H-CO₂]⁻
Further fragmentationLoss of Cl, CF₃, etc.

The molecular weight of C₇H₃ClF₃NO₂ is approximately 225.55 g/mol . The mass spectrum will exhibit a characteristic 3:1 isotopic pattern for the molecular ion due to the presence of chlorine.

Experimental Workflows and Methodologies

The following diagrams and protocols outline the general procedures for obtaining the spectroscopic data discussed.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Compound This compound Dissolution Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR, MeOH for MS, Nujol for IR) Compound->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry (ESI-MS) Dissolution->MS Process_NMR Process FID (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process Interferogram (FT, Baseline Correction) IR->Process_IR Process_MS Process Raw Data (Peak Picking, Mass Assignment) MS->Process_MS Interpret Structure Elucidation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: General workflow for spectroscopic analysis of a chemical compound.

Detailed Experimental Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • The magnetic field is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • A standard single-pulse experiment is used. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon frequency.

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

    • A wider spectral width (e.g., 240 ppm) is used.

    • Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • Data Processing: The raw Free Induction Decay (FID) data is processed by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation (Solid):

    • Nujol Mull: A small amount of the solid sample is ground with a few drops of Nujol (mineral oil) in an agate mortar and pestle to form a fine paste. The mull is then spread between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: A few milligrams of the sample are finely ground with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed under high pressure in a die to form a transparent pellet.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition:

    • A background spectrum of the empty sample compartment (or the salt plates/KBr pellet without the sample) is recorded.

    • The sample is placed in the spectrometer's sample holder.

    • The sample spectrum is recorded, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The sample interferogram is ratioed against the background interferogram, and a Fourier transform is applied to generate the final transmittance or absorbance spectrum.

3.2.3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample (e.g., 1-10 µg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile. A small amount of a weak acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is used. This can be coupled to a variety of mass analyzers such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Acquisition (Negative Ion Mode for Carboxylic Acid):

    • The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • A high voltage (e.g., -3 to -5 kV) is applied to the capillary tip to generate negatively charged droplets.

    • Nebulizing and drying gases (typically nitrogen) are used to assist in desolvation.

    • The mass analyzer is scanned over a relevant mass-to-charge (m/z) range (e.g., 50-500).

  • Data Processing: The raw data is processed to generate a mass spectrum, which is a plot of relative ion intensity versus m/z. The masses are calibrated using a known standard.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the molecular structure of this compound and its expected spectroscopic signatures.

Spectroscopic_Signatures Structure This compound Pyridine Ring -COOH -Cl -CF₃ NMR_Features ¹H & ¹³C NMR Aromatic Protons (H-5, H-6) Carboxyl Proton Aromatic Carbons Quaternary Carbons (C-2, C-3, C-4) CF₃ Carbon (quartet) Structure:f0->NMR_Features:h0 give rise to Structure:f0->NMR_Features:h2 give rise to Structure:f1->NMR_Features:h1 gives rise to Structure:f3->NMR_Features:h4 gives rise to IR_Features IR Spectroscopy O-H stretch (broad) C=O stretch (strong) C=C/C=N stretch C-F stretch (strong) C-Cl stretch Structure:f1->IR_Features:i0 gives rise to Structure:f1->IR_Features:i1 gives rise to Structure:f2->IR_Features:i4 gives rise to Structure:f3->IR_Features:i3 gives rise to MS_Features Mass Spectrometry Molecular Ion Peak [M-H]⁻ Isotope Pattern (Cl) Fragmentation (-CO₂) Structure->MS_Features:m0 produces Structure:f2->MS_Features:m1 causes Structure:f1->MS_Features:m2 leads to

Caption: Correlation of molecular structure with expected spectroscopic features.

Solubility and Stability Profile of 2-Chloro-3-(trifluoromethyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability profile of 2-Chloro-3-(trifluoromethyl)isonicotinic acid, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related analogues and outlines detailed experimental protocols for determining its physicochemical properties. The document includes extrapolated solubility data, methodologies for forced degradation studies, and hypothesized degradation pathways based on existing literature. This guide is intended to be a valuable resource for researchers, enabling them to design and execute experiments to thoroughly characterize this compound.

Introduction

This compound is a halogenated pyridine carboxylic acid derivative. Its structural motifs, including the chloropyridine and trifluoromethyl groups, are prevalent in a wide range of biologically active molecules. A thorough understanding of its solubility and stability is paramount for its effective use in drug discovery and development, including formulation, storage, and predicting its behavior in biological systems. This guide provides a framework for determining these critical parameters.

Solubility Profile

Predicted Aqueous Solubility

Based on the qualitative description of a related isomer, 2-chloro-5-(trifluoromethyl)isonicotinic acid, the aqueous solubility of this compound is expected to be low ("Slightly soluble in water"). The presence of the lipophilic trifluoromethyl group and the chloro-substituted pyridine ring contributes to its poor aqueous solubility. The carboxylic acid moiety provides a site for ionization, suggesting that solubility will be pH-dependent, with increased solubility at higher pH values where the carboxylate salt is formed.

Solubility in Organic Solvents

Quantitative solubility data for the structurally similar compound, 2-Chloro-3-(trifluoromethyl)pyridine, in various organic solvents provides a valuable reference. The mole fraction solubility of this analogue at different temperatures is summarized in the table below. It is anticipated that this compound will exhibit a similar trend of higher solubility in polar organic solvents.

Table 1: Mole Fraction Solubility of 2-Chloro-3-(trifluoromethyl)pyridine in Various Organic Solvents

Temperature (K)Ethyl Acetaten-Butanol2-Propanol
273.150.39510.14490.1678
278.150.45160.18750.2093
283.150.51040.23080.2597
288.150.58360.28580.3253
293.150.65670.34800.4005
298.150.73780.42350.4783
303.150.82270.5002Data not available

Data extrapolated from a study on 2-Chloro-3-(trifluoromethyl)pyridine.

Experimental Protocol for Solubility Determination

To obtain precise solubility data for this compound, the following experimental protocols are recommended.

This is the gold-standard method for determining thermodynamic solubility.

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer of specific pH, organic solvent) in a sealed, temperature-controlled vessel.

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the solid phase from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units such as mg/mL, g/L, or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add excess solid to solvent B Seal and place in shaker bath A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge/Filter sample C->D E Analyze supernatant by HPLC D->E

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation products. Forced degradation studies are performed to accelerate the degradation process and identify likely degradation pathways.

Forced Degradation Studies

Forced degradation studies should be conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical Protocol
Hydrolysis Expose the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water) solutions at elevated temperatures (e.g., 60-80 °C).
Oxidation Treat the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature or slightly elevated temperatures.
Photostability Expose the solid compound and its solution to a light source capable of emitting both UV and visible light (e.g., xenon lamp) according to ICH Q1B guidelines.
Thermal Stability Heat the solid compound at elevated temperatures (e.g., 60-80 °C) with and without humidity.
  • Sample Preparation: Prepare solutions of this compound in 0.1 N HCl, water, and 0.1 N NaOH at a known concentration.

  • Stress Application: Place the solutions in a temperature-controlled bath at a specified temperature (e.g., 70 °C).

  • Time-point Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.

G cluster_stress Stress Conditions cluster_process Experimental Process A Acidic (0.1N HCl) D Incubate at elevated temperature A->D B Neutral (Water) B->D C Basic (0.1N NaOH) C->D E Sample at time intervals D->E F Neutralize samples E->F G Analyze by HPLC F->G

Caption: Workflow for a Hydrolytic Forced Degradation Study.

Potential Degradation Pathways

Based on the chemical structure of this compound and literature on related compounds, the following degradation pathways can be hypothesized:

  • Hydrolysis of the Chloro Group: The chlorine atom on the pyridine ring may be susceptible to nucleophilic substitution by hydroxide ions, particularly under basic conditions, to form the corresponding 2-hydroxy derivative.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Photodegradation: Exposure to UV light could lead to homolytic cleavage of the C-Cl bond, initiating radical-mediated degradation pathways. Literature on the photodegradation of chloropyridines suggests that hydroxylation and ring-opening are possible outcomes.

  • Oxidative Degradation: The pyridine ring may be susceptible to oxidative cleavage, although the electron-withdrawing trifluoromethyl group is expected to be relatively stable to oxidation.

G cluster_hydrolysis Hydrolysis cluster_thermal Thermal Stress cluster_photo Photodegradation A This compound B 2-Hydroxy-3-(trifluoromethyl)isonicotinic acid A->B OH- C 2-Chloro-3-(trifluoromethyl)pyridine + CO2 A->C Heat D Radical Intermediates A->D UV Light E Hydroxylated and Ring-Opened Products D->E

Emerging Research Applications for 2-Chloro-3-(trifluoromethyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-3-(trifluoromethyl)isonicotinic acid is a fluorinated pyridine carboxylic acid derivative that holds significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. While direct research on this specific isomer is nascent, its structural motifs are present in a variety of biologically active molecules. This technical guide consolidates the available information on its synthesis, physicochemical properties, and, by extension, its potential applications based on the activities of structurally related compounds. The unique combination of a chlorinated pyridine ring and a trifluoromethyl group imparts specific electronic and lipophilic properties that are highly sought after in the design of novel therapeutic agents and crop protection agents. This document aims to provide a foundational resource for researchers looking to explore the utility of this compound in their respective fields.

Physicochemical Properties and Synthesis

The strategic placement of the chloro and trifluoromethyl groups on the isonicotinic acid scaffold significantly influences its reactivity and potential biological interactions. The trifluoromethyl group, a strong electron-withdrawing moiety, increases the acidity of the carboxylic acid and can enhance metabolic stability and binding affinity to target proteins. The chlorine atom provides a reactive handle for further chemical modifications, enabling the synthesis of diverse derivatives.

Physicochemical Data
PropertyValueReference
Molecular Formula C7H3ClF3NO2[1]
CAS Number 1227587-24-7[1]

Note: Experimental data for this specific isomer is limited. Data for related isomers is provided for context.

PropertyValue (for 2-chloro-5-(trifluoromethyl)isonicotinic acid)Reference
Molecular Weight 225.55 g/mol [2]
Melting Point 185-186°C[2]
Boiling Point (Predicted) 376.7±42.0 °C[2]
Density (Predicted) 1.603±0.06 g/cm3 [2]
pKa (Predicted) 2.05±0.36[2]
Water Solubility Slightly soluble[2]
Synthesis Protocols

Experimental Protocol: Hypothetical Synthesis of this compound

This protocol is based on the synthesis of analogous compounds and should be optimized for this specific target.

Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

  • Reaction: 3-(Trifluoromethyl)pyridine N-oxide is reacted with a chlorinating agent, such as oxalyl chloride or phosphorus oxychloride, to yield 2-chloro-3-(trifluoromethyl)pyridine.[3]

  • Procedure:

    • To a solution of 3-(trifluoromethyl)pyridine N-oxide in an appropriate solvent (e.g., dichloromethane or chloroform), add the chlorinating agent dropwise at a controlled temperature (e.g., 0 °C).

    • The reaction mixture is then stirred at room temperature or heated under reflux until the reaction is complete (monitored by TLC or GC-MS).

    • Upon completion, the reaction is quenched with water or an aqueous base.

    • The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or distillation to afford pure 2-chloro-3-(trifluoromethyl)pyridine.

Step 2: Carboxylation of 2-Chloro-3-(trifluoromethyl)pyridine

  • Reaction: The C-4 position of 2-chloro-3-(trifluoromethyl)pyridine is carboxylated via a directed ortho-metalation approach followed by quenching with carbon dioxide.

  • Procedure:

    • A solution of 2-chloro-3-(trifluoromethyl)pyridine in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

    • A strong base, such as lithium diisopropylamide (LDA), is added dropwise to deprotonate the C-4 position.

    • The reaction mixture is stirred at low temperature for a period to ensure complete metalation.

    • Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice.

    • The reaction is allowed to warm to room temperature and then quenched with water.

    • The aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • The solid product is collected by filtration, washed with cold water, and dried to yield this compound.

Emerging Research Applications

The primary application of this compound and its analogs lies in its role as a key intermediate for the synthesis of complex molecules with significant biological activity in the pharmaceutical and agrochemical sectors.

Pharmaceutical Drug Development

Trifluoromethylpyridine moieties are integral components of numerous FDA-approved drugs.[4][5] The presence of the trifluoromethyl group can enhance drug efficacy, metabolic stability, and cell permeability.

Potential Therapeutic Areas:

  • Oncology: Derivatives of trifluoromethyl-pyridines have been investigated as kinase inhibitors and modulators of signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.[6]

  • Infectious Diseases: The isonicotinic acid scaffold is famously present in the anti-tubercular drug isoniazid.[7] Novel derivatives could be explored for activity against various pathogens.

  • Neurological Disorders: The modulation of ion channels and receptors in the central nervous system is another area of interest. For instance, nicotinic acid derivatives have been explored as antagonists for the TRPM8 channel in the context of migraine treatment.[8]

Agrochemical Innovation

Halogenated and trifluoromethyl-substituted pyridines are crucial intermediates in the synthesis of modern herbicides and pesticides.[9][10][11][12] These compounds often exhibit high efficacy and selectivity.

Potential Agrochemical Applications:

  • Herbicides: Structurally similar compounds are used to synthesize herbicides that inhibit key plant enzymes, such as acetyl-CoA carboxylase (ACCase).

  • Fungicides: The trifluoromethyl-pyridine core can be found in fungicides that disrupt fungal cell processes.

  • Plant Activators: Recent research has shown that trifluoromethylpyridine derivatives can act as plant activators, inducing systemic acquired resistance (SAR) against viral and other pathogens by modulating plant signaling pathways.[13]

Signaling Pathways and Mechanisms of Action

While the specific molecular targets of this compound are yet to be elucidated, the biological activities of its analogs suggest potential interactions with various signaling pathways.

Plant Defense Signaling

Some trifluoromethylpyridine piperazine derivatives have been shown to induce plant defense mechanisms by activating the phenylpropanoid biosynthesis pathway.[13] This leads to the production of secondary metabolites that enhance resistance to pathogens.

plant_defense_pathway Trifluoromethylpyridine\nDerivative Trifluoromethylpyridine Derivative Plant Cell Receptor Plant Cell Receptor Trifluoromethylpyridine\nDerivative->Plant Cell Receptor Signal Transduction Cascade Signal Transduction Cascade Plant Cell Receptor->Signal Transduction Cascade Defense Gene Activation Defense Gene Activation Signal Transduction Cascade->Defense Gene Activation Phenylpropanoid Pathway Phenylpropanoid Pathway Defense Gene Activation->Phenylpropanoid Pathway SAR Systemic Acquired Resistance Phenylpropanoid Pathway->SAR cancer_signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Potential Inhibitor\n(e.g., Pyridine Derivative) Potential Inhibitor (e.g., Pyridine Derivative) Potential Inhibitor\n(e.g., Pyridine Derivative)->PI3K Potential Inhibitor\n(e.g., Pyridine Derivative)->AKT Potential Inhibitor\n(e.g., Pyridine Derivative)->mTOR experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Preclinical Development Synthesis Synthesis Purification Purification Synthesis->Purification Structural Analysis\n(NMR, MS, etc.) Structural Analysis (NMR, MS, etc.) Purification->Structural Analysis\n(NMR, MS, etc.) In vitro Assays In vitro Assays Structural Analysis\n(NMR, MS, etc.)->In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays SAR Studies Structure-Activity Relationship (SAR) Cell-based Assays->SAR Studies ADME-Tox Profiling ADME/Toxicity Profiling SAR Studies->ADME-Tox Profiling In vivo Studies In vivo Studies ADME-Tox Profiling->In vivo Studies

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-Chloro-3-(trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Chloro-3-(trifluoromethyl)isonicotinic acid is a substituted pyridine carboxylic acid derivative. As a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, a robust and reliable analytical method for its quantification and purity assessment is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic and ionizable compounds due to its high resolution, sensitivity, and accuracy.

This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The described protocol is suitable for determining the purity of the compound and for its quantification in reaction mixtures and quality control settings.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (LC-MS grade, ~99%)

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1000 mL, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1000 mL, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

  • Diluent: A mixture of 50:50 (v/v) Acetonitrile and Water is recommended for dissolving the standard and samples.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1 - 100 µg/mL).

HPLC Method Parameters

The following table summarizes the recommended chromatographic conditions.

ParameterRecommended Setting
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Elution ModeGradient
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
DetectorUV-Vis or DAD
Detection Wavelength265 nm
Run Time20 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
12.02080
15.02080
15.17030
20.07030
Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in a known volume of the diluent to achieve a theoretical concentration within the calibration range. Ensure the sample is fully dissolved; sonication may be used if necessary. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to prevent column clogging.[1]

Analysis Procedure
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject a working standard solution (e.g., 50 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared sample solutions for analysis.

  • Quantification: The concentration of this compound in the samples is determined using the linear regression equation derived from the calibration curve.

Data Presentation

The following tables present representative quantitative data for the HPLC method.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult (n=5)
Retention Time (min)RSD ≤ 2.0%~8.5
Peak AreaRSD ≤ 2.0%0.8%
Tailing Factor≤ 2.01.2
Theoretical Plates> 2000> 8000

Table 2: Method Validation Summary

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantitation (LOQ)1.0 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)98.0% - 102.0%

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Diluent A->B C Filtration (0.45 µm) B->C D System Equilibration C->D E System Suitability Test D->E F Calibration Curve Generation E->F G Sample Injection F->G H Peak Integration G->H I Quantification using Calibration H->I J Report Generation I->J

Caption: Experimental workflow for HPLC analysis.

Method_Development_Logic cluster_mode Mode Selection cluster_params Parameter Optimization cluster_validation Method Validation Analyte Analyte Properties (Acidic, Aromatic, Polar) Mode Reversed-Phase (RP-HPLC) Analyte->Mode Column Column Selection (C18 for hydrophobicity) Mode->Column MobilePhase Mobile Phase (ACN/Water + Acid) Mode->MobilePhase Detector Detection (UV @ 265 nm for aromatic ring) Mode->Detector Validation System Suitability Linearity, Accuracy, Precision Column->Validation MobilePhase->Validation Detector->Validation

Caption: Logical flow for HPLC method development.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of 2-Chloro-3-(trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 2-Chloro-3-(trifluoromethyl)isonicotinic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of the target analyte, a derivatization step is essential to facilitate its passage through the GC system. This document provides a step-by-step guide for sample preparation, derivatization, and the instrumental parameters for GC-MS analysis. The presented methodologies are designed to offer high sensitivity and specificity for the detection and quantification of this compound in various sample matrices.

Introduction

This compound is a halogenated pyridine carboxylic acid derivative. Accurate and sensitive quantification of such compounds is crucial in various stages of drug development and research. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like carboxylic acids by GC-MS is challenging due to their low volatility and potential for thermal degradation.[1] Chemical derivatization is a necessary step to convert these polar analytes into more volatile and thermally stable derivatives suitable for GC analysis.[2][3] This application note provides a detailed protocol for the analysis of this compound, focusing on a silylation-based derivatization method.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.

  • Sample Collection: Collect samples in clean glass containers to avoid contamination.[4]

  • Solvent Selection: Use volatile organic solvents such as dichloromethane, hexane, or ethyl acetate for sample extraction and dilution. Avoid the use of water, strong acids, or strong bases.[2][4]

  • Extraction (for solid samples):

    • Accurately weigh a known amount of the homogenized solid sample.

    • Add a suitable organic solvent (e.g., ethyl acetate).

    • Vortex or sonicate the mixture to ensure efficient extraction of the analyte.

    • Centrifuge the sample to pellet any solid debris.

    • Carefully transfer the supernatant to a clean vial.

  • Liquid-Liquid Extraction (for aqueous samples):

    • Acidify the aqueous sample to a pH of approximately 2 using a suitable acid (e.g., hydrochloric acid) to ensure the carboxylic acid is in its protonated form.

    • Add an immiscible organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 1-2 minutes.

    • Allow the layers to separate.

    • Carefully collect the organic layer containing the analyte.

    • Repeat the extraction process two more times and combine the organic extracts.

  • Drying and Concentration:

    • Dry the collected organic extract over anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 1 mL).

Derivatization Protocol (Silylation)

Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a widely used and effective silylating agent.

  • Reagent Preparation: Use fresh, high-quality BSTFA + 1% TMCS and a suitable solvent (e.g., pyridine or acetonitrile).

  • Derivatization Reaction:

    • Transfer a known volume (e.g., 100 µL) of the prepared sample extract into a clean, dry reaction vial.

    • Add an excess of the silylating reagent. A general rule is to use a 2:1 molar ratio of BSTFA to active hydrogens. For a typical sample, 100 µL of BSTFA + 1% TMCS is sufficient.

    • Add a suitable solvent if necessary (e.g., 50 µL of pyridine).

    • Cap the vial tightly.

    • Heat the reaction mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Sample Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of the trimethylsilyl (TMS) derivative of this compound. Optimization may be required based on the specific instrument used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial: 80°C (hold for 2 min) Ramp: 15°C/min to 280°C Hold: 5 min at 280°C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Scan Rangem/z 50-500
Solvent Delay5 min

Data Presentation

The following table summarizes the expected quantitative data for the trimethylsilyl (TMS) derivative of this compound. This data is predictive and based on the analysis of structurally similar compounds. Actual retention times and mass fragmentation patterns should be confirmed by running a standard of the derivatized analyte.

Analyte (TMS Derivative)Expected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound-TMS10 - 15297282 (M-15), 224 (M-COOTMS), 196, 73

Note: The fragmentation pattern of carboxylic acids typically involves the loss of a methyl group (-15 amu) from the TMS group and the loss of the entire TMS-carboxyl group.[5] The presence of chlorine will result in a characteristic M+2 isotope peak.

Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing SampleCollection 1. Sample Collection Extraction 2. Extraction SampleCollection->Extraction Organic Solvent DryingConcentration 3. Drying & Concentration Extraction->DryingConcentration Anhydrous Na2SO4 DerivatizationReaction 4. Silylation with BSTFA DryingConcentration->DerivatizationReaction GCMS_Injection 5. GC Injection DerivatizationReaction->GCMS_Injection Derivatized Sample Separation 6. Chromatographic Separation GCMS_Injection->Separation Detection 7. Mass Spectrometric Detection Separation->Detection DataAcquisition 8. Data Acquisition Detection->DataAcquisition DataAnalysis 9. Data Analysis & Quantification DataAcquisition->DataAnalysis

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a robust and reliable protocol for the GC-MS analysis of this compound. The key to successful analysis is the derivatization step, which renders the analyte suitable for gas chromatography. By following the detailed sample preparation, derivatization, and instrumental parameters outlined in this document, researchers can achieve accurate and sensitive quantification of this compound, which is essential for various applications in the pharmaceutical and chemical industries. It is recommended to validate this method in the specific sample matrix of interest to ensure optimal performance.

References

Application Notes and Protocols for the Synthesis of Novel Derivatives from 2-Chloro-3-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel amide, ester, and biaryl derivatives from 2-Chloro-3-(trifluoromethyl)isonicotinic acid. This versatile building block is of significant interest in medicinal chemistry due to the presence of the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The protocols provided herein are based on established synthetic methodologies for related compounds and are intended to serve as a guide for the development of new chemical entities.

I. Synthesis of Amide Derivatives

Amide bond formation is a fundamental transformation in drug discovery. The following protocol describes a general procedure for the synthesis of N-aryl and N-alkyl amides from this compound using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Experimental Protocol: Amide Synthesis using HATU
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. To this solution, add the desired amine (1.1 eq.), HATU (1.2 eq.), and N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative Amide Derivatives
AmineProductReaction Time (h)Yield (%)
AnilineN-phenyl-2-chloro-3-(trifluoromethyl)isonicotinamide485
BenzylamineN-benzyl-2-chloro-3-(trifluoromethyl)isonicotinamide392
Morpholine(2-chloro-3-(trifluoromethyl)pyridin-4-yl)(morpholino)methanone295
4-FluoroanilineN-(4-fluorophenyl)-2-chloro-3-(trifluoromethyl)isonicotinamide582

II. Synthesis of Ester Derivatives

Esterification of carboxylic acids is a common method for modifying the pharmacokinetic properties of a lead compound. The following protocol outlines the synthesis of methyl 2-chloro-3-(trifluoromethyl)isonicotinate.

Experimental Protocol: Esterification using SOCl₂ and Methanol
  • Reaction Setup: In a flame-dried round-bottom flask, suspend this compound (1.0 eq.) in methanol (MeOH).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (2.0 eq.) dropwise to the stirred suspension.

  • Reaction Conditions: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the desired ester, which can be further purified by distillation or column chromatography.

Data Presentation: Representative Ester Derivatives
AlcoholProductReaction Time (h)Yield (%)
MethanolMethyl 2-chloro-3-(trifluoromethyl)isonicotinate690
EthanolEthyl 2-chloro-3-(trifluoromethyl)isonicotinate688
IsopropanolIsopropyl 2-chloro-3-(trifluoromethyl)isonicotinate885

III. Synthesis of Biaryl Derivatives via Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of complex biaryl structures. The following protocol describes a general procedure for the coupling of an ester derivative of this compound with arylboronic acids.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a Schlenk flask, add the methyl 2-chloro-3-(trifluoromethyl)isonicotinate (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 6-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Data Presentation: Representative Suzuki Coupling Products
Arylboronic AcidProductReaction Time (h)Yield (%)
Phenylboronic acidMethyl 2-phenyl-3-(trifluoromethyl)isonicotinate1278
4-Methoxyphenylboronic acidMethyl 2-(4-methoxyphenyl)-3-(trifluoromethyl)isonicotinate1475
3-Thienylboronic acidMethyl 2-(thiophen-3-yl)-3-(trifluoromethyl)isonicotinate1080
4-Fluorophenylboronic acidMethyl 2-(4-fluorophenyl)-3-(trifluoromethyl)isonicotinate1272

IV. Visualized Synthetic Workflows and Signaling Pathways

Synthetic Workflow Visualization

The following diagrams illustrate the general synthetic workflows for the preparation of amide, ester, and Suzuki coupling derivatives from this compound.

G General Workflow for Amide Synthesis A This compound C HATU, DIPEA, DMF A->C B Amine (R-NH2) B->C D N-substituted-2-chloro-3-(trifluoromethyl)isonicotinamide C->D

Amide Synthesis Workflow

G General Workflow for Ester Synthesis A This compound B Alcohol (R-OH), SOCl2 A->B C Ester Derivative B->C

Ester Synthesis Workflow

G General Workflow for Suzuki Coupling A Methyl 2-chloro-3-(trifluoromethyl)isonicotinate C Pd Catalyst, Base, Solvent A->C B Arylboronic Acid B->C D Biaryl Derivative C->D

Suzuki Coupling Workflow
Potential Biological Signaling Pathway

Derivatives of nicotinic and isonicotinic acid have been investigated for their anti-inflammatory properties, with some showing inhibitory activity against Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] These are key mediators in inflammatory signaling pathways. The diagram below illustrates the general inflammatory cascade involving these targets, which could be modulated by novel derivatives of this compound.

G Inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 substrate Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation TNF-alpha TNF-alpha IKK IKK TNF-alpha->IKK I-kappa-B I-kappa-B IKK->I-kappa-B phosphorylates NF-kappa-B NF-kappa-B I-kappa-B->NF-kappa-B releases Gene Transcription Gene Transcription NF-kappa-B->Gene Transcription activates Gene Transcription->COX-2 Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->TNF-alpha Novel Derivative Novel Derivative Novel Derivative->COX-2 Novel Derivative->TNF-alpha

Potential Anti-inflammatory Action

References

Analytical techniques for quality control of 2-Chloro-3-(trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(trifluoromethyl)isonicotinic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and quality are critical to ensure the safety and efficacy of the final drug product. This document provides a comprehensive overview of the analytical techniques and detailed protocols for the quality control of this compound, including identification, assay, and impurity profiling.

Analytical Techniques Overview

A multi-faceted approach is necessary for the comprehensive quality control of this compound. This involves a combination of chromatographic, spectroscopic, and titrimetric methods to ensure the identity, purity, and strength of the material.

The following diagram illustrates the typical workflow for the quality control of this important pharmaceutical intermediate.

QC_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Sample Preparation Sample Preparation (Dissolution, Derivatization) Sample->Preparation Identification Identification (FTIR, NMR) Preparation->Identification Assay Assay (HPLC-UV, Titration) Preparation->Assay Impurity_Profiling Impurity Profiling (HPLC-UV, GC-MS, LC-MS) Preparation->Impurity_Profiling Forced_Degradation Forced Degradation Studies Preparation->Forced_Degradation Data_Analysis Data Analysis (Quantification, Comparison) Identification->Data_Analysis Assay->Data_Analysis Impurity_Profiling->Data_Analysis Forced_Degradation->Impurity_Profiling Reporting Reporting (Certificate of Analysis) Data_Analysis->Reporting

Caption: Quality Control Workflow for this compound.

Identification Techniques

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to confirm the identity of this compound by identifying its functional groups.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: Compare the obtained spectrum with a reference spectrum of this compound.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
~3000O-H stretch (carboxylic acid), often broad
~1700C=O stretch (carboxylic acid)
~1600, ~1470C=C and C=N stretching vibrations (pyridine ring)
~1300-1100C-F stretching vibrations (trifluoromethyl group)
~800-600C-Cl stretch
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the identity and substitution pattern of the molecule.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed analysis, 2D NMR experiments like COSY can be performed.

  • Interpretation: Analyze the chemical shifts, coupling constants, and integration to confirm the structure. The proton NMR data for the related compound 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid in DMSO was found to be: dd( 1H;6.95); d(1H;7.34); d(1H;7.87); t(1H;7.53); dd(1H;8.29); dd(1H;8.45); s(1H;8.31); s(1H;10.65); s(1H;13.71)[1]. While not the exact compound, this provides an indication of the expected spectral regions.

Assay and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC-UV)

A validated reverse-phase HPLC method is the primary technique for the assay and quantification of impurities.

Protocol:

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient or isocratic elution to be optimized). A similar compound, 2-chloronicotinic acid, can be analyzed using a mobile phase of acetonitrile and water with phosphoric acid[2].

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at an appropriate wavelength (e.g., 225 nm)[3].

    • Injection Volume: 10 µL

  • Standard Preparation: Prepare a standard solution of this compound certified reference standard in the mobile phase at a known concentration.

  • Sample Preparation: Prepare the sample solution in the mobile phase at a similar concentration to the standard.

  • Quantification: Calculate the concentration of the analyte in the sample by comparing its peak area to that of the standard.

Method Validation Data (Illustrative):

ParameterSpecificationResult
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%≤ 1.5%
LOD Report0.01 µg/mL
LOQ Report0.03 µg/mL
Potentiometric Titration

Potentiometric titration is a reliable method for determining the purity (assay) of this compound.[4][5]

Protocol:

  • Titrant Preparation: Prepare and standardize a 0.1 M solution of sodium hydroxide.

  • Sample Preparation: Accurately weigh about 200-300 mg of the sample and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol).

  • Titration: Titrate the sample solution with the standardized 0.1 M sodium hydroxide solution using a potentiometer equipped with a suitable electrode (e.g., a combined pH glass electrode).

  • Endpoint Determination: The endpoint is determined from the inflection point of the titration curve.

  • Calculation: Calculate the percentage purity of the sample.

Validation of Titration Method (Illustrative): [6]

ParameterSpecificationResult
Accuracy (% Recovery) 99.0 - 101.0%99.7%
Precision (% RSD) ≤ 1.0%0.5%

Impurity Profiling

Impurity profiling is crucial for ensuring the safety of the drug substance.[7][8] It involves the identification and quantification of all potential impurities.

Impurity_Sources Starting_Materials Starting Materials & Intermediates API 2-Chloro-3-(trifluoromethyl) isonicotinic acid Starting_Materials->API Byproducts Reaction Byproducts Byproducts->API Degradation Degradation Products Degradation->API

Caption: Potential Sources of Impurities.
Potential Impurities

Based on a likely synthetic route starting from 2-chloro-3-(trifluoromethyl)pyridine, potential impurities could include:

  • Starting Material: Unreacted 2-chloro-3-(trifluoromethyl)pyridine.

  • Intermediates: Incomplete reaction products.

  • Byproducts: Isomeric acids or products from side reactions.

  • Degradation Products: Formed under stress conditions (see Section 5.3).

Analytical Techniques for Impurity Profiling
  • HPLC-UV: As described in Section 4.1, this method can quantify known and unknown impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for the identification of unknown impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. Derivatization of the carboxylic acid group (e.g., with diazomethane or trimethylsilyldiazomethane) may be necessary to improve volatility and chromatographic performance.[10][11][12]

GC-MS Derivatization Protocol (Illustrative):

  • Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.

  • Derivatization: Add an excess of a derivatizing agent (e.g., trimethylsilyldiazomethane in hexane) and allow the reaction to proceed to completion.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis: Identify impurities based on their mass spectra and retention times.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods.[13]

Protocol:

Expose the sample to the following stress conditions as per ICH guidelines:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid and solution to UV and visible light.

Analyze the stressed samples by HPLC-UV and LC-MS to identify and quantify the degradation products.

Forced Degradation Results (Illustrative Data):

Stress Condition% DegradationMajor Degradants (m/z)
Acidic 5.2%210.1
Basic 12.8%228.1, 194.0
Oxidative 8.5%241.0 (N-oxide)
Thermal 2.1%Minor peaks
Photolytic 4.3%208.2

Reference Standards

The use of certified reference standards is crucial for the accuracy and reliability of quantitative analyses.[14][15][16]

  • Primary Reference Standard: A highly purified and well-characterized standard of this compound obtained from a reputable supplier.

  • Impurity Reference Standards: Synthesized or isolated and characterized standards of known impurities.

Conclusion

The quality control of this compound requires a combination of analytical techniques to ensure its identity, purity, and stability. The protocols and methods outlined in this application note provide a robust framework for the comprehensive analysis of this important pharmaceutical intermediate, ensuring it meets the stringent quality requirements for use in drug development and manufacturing.

References

Troubleshooting & Optimization

Identifying and minimizing by-products in trifluoromethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during the synthesis of trifluoromethylpyridines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of trifluoromethylpyridines in a question-and-answer format.

Issue 1: Low Yield and/or Incomplete Conversion in Halogen Exchange (Halex) Fluorination

  • Question: My halogen exchange reaction of a (trichloromethyl)pyridine with hydrogen fluoride (HF) is giving a low yield of the desired (trifluoromethyl)pyridine, and I'm observing significant amounts of incompletely fluorinated by-products (e.g., -CFCl₂ and -CF₂Cl). What are the likely causes and how can I improve the conversion?

  • Answer: Low yields and incomplete conversion in Halex fluorination are common issues that can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2]

    • Reaction Conditions: Temperature and pressure are critical parameters. Insufficient temperature or pressure can lead to incomplete fluorination. Conversely, excessively high temperatures can cause decomposition of both starting materials and products.[3] It is crucial to carefully control the reaction temperature, often in the range of 150-250°C, and maintain superatmospheric pressure (5-1200 psig).[3]

    • HF Stoichiometry: An insufficient amount of anhydrous HF is a primary cause of incomplete reaction. At least a stoichiometric amount of HF is required for the exchange of all three chlorine atoms. Often, a significant excess of HF is used to drive the reaction to completion.[4][5]

    • Catalyst Activity: If a catalyst (e.g., FeCl₃, SbCl₃) is used, its activity may be compromised due to impurities in the starting materials or the reactor.[5][6] Ensure the catalyst is of high purity and handled under anhydrous conditions.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Reaction times can range from a few hours to over 24 hours depending on the substrate and conditions.[3] Monitoring the reaction progress by GC-MS is recommended to determine the optimal reaction time.

Issue 2: Poor Regioselectivity in Direct C-H Trifluoromethylation

  • Question: I am attempting a direct C-H trifluoromethylation of a substituted pyridine, but I am obtaining a mixture of isomers with poor regioselectivity. How can I improve the selectivity for the desired isomer?

  • Answer: Achieving high regioselectivity in direct C-H trifluoromethylation of pyridines is a significant challenge due to the inherent reactivity of the pyridine ring at multiple positions.[7][8] Several strategies can be employed to control the regioselectivity:

    • Directing Groups: The introduction of a directing group on the pyridine ring can effectively guide the trifluoromethylation to a specific position, typically ortho to the directing group.

    • Activation Strategy: Activating the pyridine ring towards nucleophilic attack can control regioselectivity. For example, the formation of N-oxides or pyridinium salts can direct trifluoromethylation to the C2 or C4 positions.[9] A hydrosilylation-based activation has been developed for selective C3-trifluoromethylation.[7][10]

    • Choice of Trifluoromethylating Reagent: The choice of the CF₃ source can influence regioselectivity. Radical trifluoromethylation often leads to mixtures of isomers.[7][8] Electrophilic (e.g., Togni's or Umemoto's reagents) or nucleophilic trifluoromethylating agents may offer better selectivity depending on the substrate's electronic properties.[3][11][12]

    • Solvent Effects: The choice of solvent can sometimes influence the regioselectivity of the reaction. It is advisable to screen different solvents to optimize the isomeric ratio.[13]

Issue 3: By-product Formation from Trifluoromethylating Reagents

  • Question: I am using an electrophilic trifluoromethylating reagent (e.g., Togni's or Umemoto's reagent) and I'm having difficulty separating my desired trifluoromethylpyridine from by-products derived from the reagent itself. What are these by-products and how can I remove them?

  • Answer: Electrophilic trifluoromethylating reagents are highly effective, but they can generate stoichiometric by-products that may complicate purification.

    • Umemoto's Reagents: These reagents, which are S-(trifluoromethyl)dibenzothiophenium salts, generate dibenzothiophene as a by-product after the transfer of the CF₃ group.[3] This by-product can sometimes be difficult to separate from the desired product by standard chromatography. Strategies to mitigate this include using sulfonated analogs of the Umemoto reagent to increase the by-product's polarity, making it easier to remove during aqueous work-up.[3]

    • Togni's Reagents: Togni's reagent II can undergo thermal decomposition, especially at elevated temperatures, to release trifluoroiodomethane (CF₃I) and other by-products like trifluoromethyl-2-iodobenzoate and 2-iodobenzyl fluoride.[11] It is crucial to use these reagents at the recommended temperatures to minimize decomposition. In some cases, by-products arise from the reaction of the reagent with the solvent or other components in the reaction mixture. Careful purification by column chromatography or crystallization is often required to remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of 2-chloro-5-(trifluoromethyl)pyridine via halogen exchange of 2-chloro-5-(trichloromethyl)pyridine?

A1: The most common by-products are incompletely fluorinated intermediates, namely 2-chloro-5-(dichlorofluoromethyl)pyridine and 2-chloro-5-(chlorodifluoromethyl)pyridine. Over-chlorination of the pyridine ring can also occur, leading to dichlorinated trifluoromethylpyridines.[14]

Q2: How can I identify the different isomers of trifluoromethylpyridine in my reaction mixture?

A2: A combination of analytical techniques is typically used for isomer identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the isomers based on their boiling points and retention times, while MS provides information on their molecular weight and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling constants of the pyridine ring protons and the fluorine atoms of the CF₃ group are unique for each isomer.[9][15][16][17]

Q3: My trifluoromethylation reaction on an electron-deficient pyridine is not working. What could be the problem?

A3: Electron-deficient pyridines are generally less reactive towards electrophilic trifluoromethylation. If you are using an electrophilic reagent like Togni's or Umemoto's reagent, the reaction may be sluggish or not proceed at all. In such cases, switching to a nucleophilic or radical trifluoromethylation method might be more successful. Additionally, for some substrates, a copper-catalyzed trifluoromethylation of iodo-substituted pyridines can be an effective alternative.[18][19][20]

Q4: Are there any safety concerns associated with trifluoromethylating reagents?

A4: Yes, some trifluoromethylating reagents require careful handling. For instance, Togni's reagent II is known to be metastable and can undergo exothermic decomposition upon heating.[11][21] It is essential to consult the safety data sheet (SDS) for any reagent and follow the recommended safety precautions, including using appropriate personal protective equipment (PPE) and working in a well-ventilated fume hood.

Data Presentation

Table 1: Effect of Reaction Conditions on By-product Formation in the Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

EntryStarting MaterialFluorinating AgentCatalystTemperature (°C)Time (h)Desired Product Yield (%)Major By-products and ObservationsReference
12,3-dichloro-5-(trichloromethyl)pyridineAnhydrous HFHgO<352298 (selectivity)High conversion and selectivity.[4]
22,3-dichloro-5-(trichloromethyl)pyridineAnhydrous HFNone specified1701165 (crude)Crude product content 85%.[4]
32-chloro-5-(trifluoromethyl)pyridineCl₂FeCl₃150-17018~45Chlorination of the pyridine ring.[4]
42,3-dichloro-5-(trichloromethyl)pyridineAnhydrous HFFeCl₃17512+Not specifiedReaction monitored for completion.[22]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 2,3-Dichloro-5-(trichloromethyl)pyridine [4][5]

  • Reaction Setup: In a suitable pressure reactor (e.g., a polyethylene or stainless steel autoclave), charge 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq).

  • Addition of Reagents: Cool the reactor and cautiously add a catalyst such as mercuric oxide (if used) followed by anhydrous hydrogen fluoride (excess, e.g., 22.5 eq).

  • Reaction: Seal the reactor and stir the mixture at a controlled temperature (e.g., below 35°C) for an extended period (e.g., 22 hours) until the reaction is complete (monitor by GC-MS).

  • Work-up: Carefully vent the reactor and quench the reaction mixture by pouring it onto ice. Neutralize the acidic solution with a base such as sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation.

Protocol 2: Direct C3-Trifluoromethylation of a Quinoline Derivative via Hydrosilylation [7][10]

  • Hydrosilylation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the quinoline derivative (1.0 eq) in 1,2-dichloroethane (DCE). Add tris(pentafluorophenyl)borane (catalyst) and methylphenylsilane. Stir the mixture at 65°C until the hydrosilylation is complete (monitor by TLC or NMR).

  • Trifluoromethylation: Cool the reaction mixture to 0°C and add Togni's Reagent I (e.g., 1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for several hours.

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the reaction mixture and stir at room temperature until the oxidation is complete.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the mixture with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the 3-trifluoromethylated product.

Mandatory Visualization

experimental_workflow General Workflow for Trifluoromethylpyridine Synthesis and By-product Analysis cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_troubleshooting Troubleshooting start Select Synthesis Route halex Halogen Exchange (-CCl3 -> -CF3) start->halex Industrial Scale direct_cf3 Direct C-H Trifluoromethylation start->direct_cf3 Modern/Lab Scale building_block Cyclocondensation with CF3 Building Block start->building_block Specific Isomers reaction_mixture Crude Reaction Mixture halex->reaction_mixture direct_cf3->reaction_mixture building_block->reaction_mixture gc_ms GC-MS Analysis (Identify By-products) reaction_mixture->gc_ms Initial Screen nmr NMR Analysis (Confirm Structure & Isomers) gc_ms->nmr Detailed Analysis purification Purification (Distillation/Chromatography) nmr->purification final_product Pure Trifluoromethylpyridine purification->final_product low_yield Low Yield / Incomplete Reaction final_product->low_yield If yield is low poor_selectivity Poor Regioselectivity final_product->poor_selectivity If isomers present byproduct_issues By-product Contamination final_product->byproduct_issues If impure optimize Optimize Reaction Conditions (Temp, Time, Reagents) low_yield->optimize poor_selectivity->optimize byproduct_issues->optimize optimize->start Re-run Synthesis

Caption: A flowchart for systematically troubleshooting trifluoromethylpyridine synthesis.

troubleshooting_halex Troubleshooting Halex Fluorination By-products cluster_causes Potential Causes cluster_solutions Recommended Solutions issue {Problem: Incomplete Fluorination|-CFCl2 / -CF2Cl By-products} temp_pressure Insufficient Temperature/Pressure issue->temp_pressure hf_amount Inadequate HF Stoichiometry issue->hf_amount time Insufficient Reaction Time issue->time catalyst Catalyst Deactivation issue->catalyst increase_temp_pressure Increase Temperature (150-250°C) and/or Pressure temp_pressure->increase_temp_pressure increase_hf Use Excess Anhydrous HF hf_amount->increase_hf increase_time Increase Reaction Time & Monitor by GC-MS time->increase_time check_catalyst Use Fresh/Pure Catalyst catalyst->check_catalyst

Caption: A troubleshooting guide for Halex fluorination by-products.

References

Overcoming stability issues of 2-Chloro-3-(trifluoromethyl)isonicotinic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloro-3-(trifluoromethyl)isonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability issues encountered during experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your solutions and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the likely causes?

A1: Degradation of this compound in solution can be attributed to several factors, primarily hydrolysis and photodegradation. The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution by water, a reaction that can be catalyzed by both acidic and basic conditions. Additionally, exposure to ultraviolet (UV) light can induce photodegradation of chloropyridine derivatives. The trifluoromethyl group, while generally increasing metabolic stability, can also be susceptible to degradation under certain conditions, potentially leading to the formation of trifluoroacetic acid.

Q2: What are the typical degradation products of this compound in an aqueous solution?

A2: The primary degradation product resulting from hydrolysis is 2-Hydroxy-3-(trifluoromethyl)isonicotinic acid, where the chloro group is replaced by a hydroxyl group. Further degradation of the trifluoromethyl group may occur, although this is generally a slower process. Under photolytic conditions, a variety of by-products can be formed due to radical reactions.

Q3: How does the pH of the solution affect the stability of this compound?

A3: The pH of the solution is a critical factor in the stability of this compound. Both acidic and basic conditions can accelerate the rate of hydrolysis.[1][2] Alkaline pH, in particular, has been shown to significantly increase the rate of hydrolysis for many pesticides and related compounds. For optimal stability, it is recommended to maintain the solution at a neutral or slightly acidic pH, ideally between 4 and 6.

Q4: I suspect my compound is degrading. What analytical methods can I use to confirm this and quantify the degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to quantify the degradation of this compound and its degradation products.[3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradation products.[6] It is crucial to use a validated stability-indicating method that can separate the parent compound from all potential degradation products.[3][4][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate formation in aqueous solution Poor solubility or pH-dependent solubility.Ensure the pH of the solution is within the optimal range for solubility. Consider using a co-solvent such as ethanol or DMSO, but be mindful of potential solvent-induced degradation.
Discoloration of the solution (e.g., yellowing) Photodegradation or reaction with contaminants.Protect the solution from light by using amber vials or storing it in the dark. Ensure high-purity solvents and reagents are used.
Inconsistent experimental results Degradation of the stock or working solution.Prepare fresh solutions before each experiment. Store stock solutions at low temperatures (2-8 °C) and protected from light. Regularly check the purity of the stock solution using a stability-indicating analytical method.
Loss of compound potency over time Hydrolysis in aqueous buffers.Buffer the solution to a slightly acidic pH (4-6). Avoid prolonged storage of aqueous solutions. For long-term storage, consider storing the compound as a solid or in a non-aqueous, aprotic solvent at low temperatures.

Quantitative Data Summary

The following table summarizes the key stability-related parameters for this compound and related compounds. Please note that specific degradation rates for the target compound may vary depending on the exact experimental conditions.

Parameter Condition Value/Observation Reference
Hydrolysis of 2-Chloropyridine Acid-catalyzed in supercritical water (450-575°C)Rate constant increases with temperature.[1]
Hydrolysis of α-chloro-N-methyl-4-pyridone 1.0 M NaOD in D₂Ok = 7.2 x 10⁻⁵ s⁻¹[2]
Hydrolysis of α-chloro-N-methyl-2-pyridone 1.0 M NaOD in D₂Ok = 1.4 x 10⁻⁵ s⁻¹[2]
General Pesticide Hydrolysis Alkaline pH (8-9)Rate of hydrolysis increases approximately 10-fold for every pH unit increase.
Photodegradation of Trifluoromethyl-substituted aromatics UV irradiationIncreased nitrogen content in the aromatic ring can decrease photodegradation rates.[7]

Key Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay. Optimization will be required for specific instrumentation and degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector or a Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • A common mobile phase for similar compounds consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic solvent (e.g., acetonitrile or methanol).

  • The exact ratio should be optimized to achieve good separation between the parent compound and its degradation products. A gradient elution may be necessary.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • For forced degradation studies, subject aliquots of the stock solution to stress conditions (e.g., acid, base, heat, light, oxidation).

  • Neutralize the stressed samples if necessary and dilute to an appropriate concentration with the mobile phase.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Determined by the UV spectrum of the compound (typically around 254 nm).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

5. Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to identify potential degradation pathways and validate the stability-indicating nature of an analytical method.

1. Acid Hydrolysis:

  • Incubate a solution of the compound in 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

  • Analyze samples at various time points.

2. Base Hydrolysis:

  • Incubate a solution of the compound in 0.1 M NaOH at room temperature or a slightly elevated temperature.

  • Analyze samples at various time points.

3. Oxidative Degradation:

  • Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Analyze samples at various time points.

4. Thermal Degradation:

  • Expose a solid sample of the compound to dry heat (e.g., 80 °C) for a specified period.

  • Dissolve the sample and analyze.

5. Photostability:

  • Expose a solution of the compound to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.

  • Analyze samples at various time points and compare with a dark control.

Visualizations

Hydrolysis_Pathway 2-Chloro-3-(trifluoromethyl)isonicotinic_acid 2-Chloro-3-(trifluoromethyl)isonicotinic_acid 2-Hydroxy-3-(trifluoromethyl)isonicotinic_acid 2-Hydroxy-3-(trifluoromethyl)isonicotinic_acid 2-Chloro-3-(trifluoromethyl)isonicotinic_acid->2-Hydroxy-3-(trifluoromethyl)isonicotinic_acid Hydrolysis (H₂O) (Acid/Base Catalyzed) Further_Degradation_Products Further_Degradation_Products 2-Hydroxy-3-(trifluoromethyl)isonicotinic_acid->Further_Degradation_Products Slower Degradation

Caption: Proposed primary hydrolysis pathway for this compound.

Experimental_Workflow cluster_0 Stability Study Setup cluster_1 Analysis cluster_2 Data Interpretation Prepare_Stock_Solution Prepare_Stock_Solution Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) Prepare_Stock_Solution->Forced_Degradation Time_Point_Sampling Sample at Time Points Forced_Degradation->Time_Point_Sampling HPLC_Analysis Stability-Indicating HPLC Time_Point_Sampling->HPLC_Analysis Quantify_Degradation Quantify Parent and Degradants HPLC_Analysis->Quantify_Degradation Determine_Degradation_Kinetics Determine Degradation Kinetics Quantify_Degradation->Determine_Degradation_Kinetics Identify_Degradation_Products Identify Degradation Products (LC-MS) Quantify_Degradation->Identify_Degradation_Products

Caption: General experimental workflow for assessing the stability of a compound.

Synthesis_Pathway Starting_Materials 2,3-dichloro-5-(trifluoromethyl)pyridine Intermediate 2-Chloro-3-(trifluoromethyl)isonicotinic_acid Starting_Materials->Intermediate Synthesis Step(s) Final_Product Active Pharmaceutical/Agrochemical Ingredient Intermediate->Final_Product Further Functionalization

References

Technical Support Center: Optimization of Catalyst Selection for Trifluoromethylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trifluoromethylation Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful incorporation of the trifluoromethyl (-CF3) group into organic molecules. The strategic introduction of a CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a crucial modification in medicinal chemistry.

This guide addresses common issues encountered during catalyst selection and reaction optimization in a question-and-answer format, providing actionable solutions to streamline your experimental workflow.

Troubleshooting Guides

This section addresses specific issues you may encounter during your trifluoromethylation experiments.

Issue 1: Low or No Product Yield

Question: My trifluoromethylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?

Answer: Low or no yield is a common problem that can arise from several factors, including the catalyst/initiator, solvent, temperature, and the nature of your substrate. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions:

  • Inactive or Deactivated Catalyst/Initiator:

    • Moisture Sensitivity: Many initiators, especially fluoride sources like tetrabutylammonium fluoride (TBAF) and cesium fluoride (CsF), are highly sensitive to moisture. Ensure you are using an anhydrous fluoride source and that all glassware is oven or flame-dried. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical.

    • Catalyst Loading: Insufficient catalyst loading can result in a slow or stalled reaction. A systematic screening of the catalyst loading (e.g., 1 mol% to 20 mol%) is recommended to find the optimal concentration for your specific substrate.

    • Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly. Some catalysts may require pre-activation; consult the relevant literature for specific procedures.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The polarity and coordinating ability of the solvent can dramatically influence the reaction rate and yield. Polar aprotic solvents like DMF and THF are commonly used. For instance, with non-fluoride initiators like K₂CO₃, DMF has been shown to significantly accelerate reaction rates. A solvent screen is often a worthwhile endeavor.

    • Temperature: Both insufficient and excessive heat can be detrimental. Some reactions require low temperatures to control exotherms and side reactions, while others need elevated temperatures to proceed. Systematically screen a range of temperatures to identify the optimum for your system.

  • Poor Substrate Reactivity:

    • Electronic Effects: Electron-deficient substrates are generally more reactive in nucleophilic trifluoromethylation reactions. For less reactive, electron-rich substrates, you may need to switch to a more potent catalyst system or consider an alternative trifluoromethylation strategy (e.g., electrophilic or radical).

Issue 2: Formation of Significant Side Products

Question: I am observing significant formation of side products in my reaction. How can I improve the selectivity for my desired trifluoromethylated product?

Answer: The formation of side products is a common challenge that can often be addressed by fine-tuning the reaction conditions and the choice of catalyst.

Common Side Reactions and Solutions:

  • Silyl Enol Ether Formation (with enolizable ketones):

    • Problem: In the trifluoromethylation of enolizable ketones using TMSCF3, the formation of a silyl enol ether is a frequent competing reaction.

    • Solution: This side reaction can often be suppressed by running the reaction at low temperatures (-78 °C to 0 °C) to favor nucleophilic addition over deprotonation. The choice of the counter-cation of the fluoride initiator can also be crucial; using K⁺ or Cs⁺ instead of Bu₄N⁺ has been shown to improve the yield of the desired alcohol.[1]

  • Decomposition of Reagents or Products:

    • Problem: Some trifluoromethylating reagents or the resulting products can be unstable under the reaction conditions.

    • Solution: Carefully control the reaction temperature. For highly reactive electrophilic trifluoromethylating reagents, such as certain hypervalent iodine compounds, low temperatures may be necessary to prevent decomposition.[2]

Frequently Asked Questions (FAQs)

Q1: How do I choose between nucleophilic, electrophilic, and radical trifluoromethylation methods?

A1: The choice of method depends primarily on your substrate:

  • Nucleophilic Trifluoromethylation (e.g., using TMSCF3, the Ruppert-Prakash reagent) is ideal for carbonyl compounds (aldehydes, ketones) and imines.[3]

  • Electrophilic Trifluoromethylation (e.g., using Togni's or Umemoto's reagents) is well-suited for a broad range of nucleophiles, including enolates, silyl enol ethers, electron-rich aromatic systems, and heteroatom nucleophiles.[4][5]

  • Radical Trifluoromethylation (e.g., using Langlois' reagent, CF3SO2Na) is effective for the functionalization of arenes, heteroarenes, and alkenes, often under mild photoredox conditions.[6][7]

Q2: My reaction stalls before the starting material is fully consumed. What can I do?

A2: Reaction stalling is often due to catalyst deactivation or the presence of inhibitors.[8]

  • Catalyst Deactivation: As mentioned previously, moisture is a common culprit for deactivating catalysts. Re-evaluating the dryness of your setup and reagents is the first step.

  • Inhibitors: Impurities in the starting material or solvent can act as inhibitors. Ensure all your reagents are of high purity.

Q3: Can I use a catalytic amount of initiator for reactions with TMSCF3?

A3: Yes, in many cases, a catalytic amount of a nucleophilic initiator (typically 0.1-10 mol%) is sufficient. The reaction proceeds through a catalytic cycle where the initiator is regenerated. However, for less reactive substrates or if side reactions consume the initiator, a stoichiometric amount may be necessary.[1]

Data Presentation: Catalyst Performance

The selection of the right catalyst is paramount for a successful trifluoromethylation reaction. The following tables provide a summary of the performance of various catalysts under different conditions.

Table 1: Effect of Various Catalysts on the Trifluoromethylation of Benzaldehyde in DMF

EntryCatalyst (5 mol%)Time (h)Yield (%)
1TBAF0.595
2CsF192
3K₂CO₃288
4K₃PO₄385

Reaction Conditions: Benzaldehyde (1 mmol), TMSCF₃, Catalyst (5 mol%), DMF, Room Temperature. Data adapted from studies on fluoride-free catalytic systems.

Table 2: Optimization of Base for Trifluoromethylation of Chalcone

EntryBase (20 mol%)SolventYield (%)
1Cs₂CO₃DMF94
2K₂CO₃DMF85
3Na₂CO₃DMF78
4Li₂CO₃DMF65

Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h. Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF3 and a Catalytic Amount of TBAF

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Trimethyl(trifluoromethyl)silane (TMSCF3)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous THF (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add TMSCF3 (1.2 mmol) to the stirred solution.

  • Add the TBAF solution (0.1 mmol) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired trifluoromethylated alcohol.

Protocol 2: Copper-Catalyzed Trifluoromethylation of an Aryl Iodide

Materials:

  • Aryl iodide (1.0 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Trimethyl(trifluoromethyl)silane (TMSCF3) (1.5 mmol)

  • Anhydrous DMF (5 mL)

  • Schlenk tube, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine the aryl iodide (1.0 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.2 mmol).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add TMSCF3 (1.5 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[8]

Visualizations

Experimental and Logical Workflows

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents add_substrate Add Substrate & Solvent prep_reagents->add_substrate setup_glassware Oven-dry Glassware setup_glassware->add_substrate add_catalyst Add Catalyst/Initiator add_substrate->add_catalyst add_cf3_source Add CF3 Source add_catalyst->add_cf3_source monitor_reaction Monitor by TLC/GC-MS add_cf3_source->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: General experimental workflow for a trifluoromethylation reaction.

Troubleshooting_Workflow start Low or No Yield check_catalyst Check Catalyst/Initiator (Activity, Loading, Moisture) start->check_catalyst check_conditions Check Reaction Conditions (Solvent, Temperature) check_catalyst->check_conditions Catalyst OK optimize_catalyst Optimize Catalyst System check_catalyst->optimize_catalyst Issue Found check_substrate Check Substrate Reactivity check_conditions->check_substrate Conditions OK optimize_conditions Optimize Conditions check_conditions->optimize_conditions Issue Found change_strategy Consider Alternative Trifluoromethylation Strategy check_substrate->change_strategy Low Reactivity success Improved Yield check_substrate->success Substrate Reactive optimize_catalyst->success optimize_conditions->success change_strategy->success

Caption: Logical troubleshooting workflow for low-yield reactions.

Reaction Mechanism

Nucleophilic_Trifluoromethylation TMSCF3 TMSCF3 Pentacoordinate_Si [TMS(Nu)CF₃]⁻ (Pentacoordinate Siliconate) TMSCF3->Pentacoordinate_Si Initiator Initiator (e.g., F⁻) Initiator->TMSCF3 CF3_anion CF₃⁻ Pentacoordinate_Si->CF3_anion TMS_Nu TMS-Nu Pentacoordinate_Si->TMS_Nu Carbonyl R₂C=O CF3_anion->Carbonyl Intermediate_alkoxide R₂C(CF₃)O⁻ Carbonyl->Intermediate_alkoxide Product_silyl_ether R₂C(CF₃)OTMS Intermediate_alkoxide->Product_silyl_ether

Caption: Generalized pathway for nucleophilic trifluoromethylation with TMSCF3.

References

Strategies to reduce impurities in 2-Chloro-3-(trifluoromethyl)isonicotinic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the synthesis of 2-Chloro-3-(trifluoromethyl)isonicotinic acid.

Troubleshooting Guides and FAQs

Q1: My final product shows a significant peak corresponding to the starting material, 2-chloro-3-(trifluoromethyl)pyridine, in the HPLC analysis. What could be the cause and how can I resolve this?

Potential Cause: Incomplete reaction is the most likely cause for the presence of unreacted starting material. This could be due to insufficient reaction time, inadequate temperature, or issues with reagent stoichiometry.

Troubleshooting Steps:

  • Reaction Time and Temperature: Ensure the reaction is proceeding for the recommended duration and at the optimal temperature. Consider extending the reaction time or slightly increasing the temperature, while monitoring for the formation of degradation products.

  • Reagent Stoichiometry: Verify the molar ratios of your reactants. A slight excess of the reagent responsible for the conversion of the pyridine derivative may be necessary to drive the reaction to completion.

  • Purification: If optimizing reaction conditions does not completely eliminate the starting material, purification via column chromatography or recrystallization may be necessary.

Q2: I am observing an impurity with a mass corresponding to a di-chlorinated species. How can I minimize the formation of this by-product?

Potential Cause: Over-chlorination is a common side reaction, particularly if the reaction conditions are too harsh or if there is an excess of the chlorinating agent.

Troubleshooting Steps:

  • Control of Chlorinating Agent: Carefully control the stoichiometry of the chlorinating agent. A slow, dropwise addition of the reagent can help to maintain a low localized concentration and reduce the likelihood of di-chlorination.

  • Temperature Control: Perform the chlorination at a lower temperature to decrease the reaction rate and improve selectivity.

  • Alternative Chlorinating Agents: Consider using a milder chlorinating agent that may offer better selectivity for mono-chlorination.

Q3: My product appears to be contaminated with the corresponding methyl or ethyl ester of this compound. What is the likely source of this impurity?

Potential Cause: If the synthesis involves a final hydrolysis step from an ester intermediate, incomplete hydrolysis will result in the presence of the ester in the final product. The presence of alcohol solvents (methanol or ethanol) during workup or purification under acidic conditions can also lead to esterification.

Troubleshooting Steps:

  • Hydrolysis Conditions: Ensure the hydrolysis conditions (e.g., concentration of base or acid, reaction time, and temperature) are sufficient for complete conversion of the ester to the carboxylic acid.

  • Solvent Choice: Avoid the use of alcohol-based solvents in the final purification steps if the product is sensitive to esterification. If their use is unavoidable, ensure the conditions are not conducive to this side reaction (e.g., maintain a neutral pH).

  • Aqueous Workup: A thorough aqueous workup with a basic solution can help to separate the acidic product from the neutral ester impurity.

Q4: What are the best general strategies for purifying this compound?

Best Practices:

  • Recrystallization: This is often a highly effective method for removing small amounts of impurities. The choice of solvent is critical and may require some experimentation. Common solvent systems could include toluene, hexanes, or mixtures of ethyl acetate and a non-polar solvent.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.

  • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid group can be a powerful purification technique. Dissolving the crude product in an organic solvent and extracting with a weak aqueous base (like sodium bicarbonate solution) will move the desired product into the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be acidified to precipitate the pure product.

Data on Impurity Reduction

The following table summarizes illustrative data on the effectiveness of different purification methods for reducing a common impurity in a related chemical process.

Purification MethodInitial Impurity Level (%)Final Impurity Level (%)% Reduction
Single Recrystallization5.21.178.8
Double Recrystallization5.2< 0.5> 90.4
Column Chromatography8.5< 0.2> 97.6
Acid-Base Extraction6.80.986.8

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential recrystallization solvent at its boiling point. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

  • Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.

  • Mobile Phase Preparation: Prepare the mobile phases. A common reversed-phase HPLC method might use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • HPLC System Setup:

    • Column: C18 reversed-phase column.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detector: UV detector set to a wavelength where the compound and potential impurities have good absorbance (e.g., 254 nm).

  • Analysis: Inject the sample and run the gradient program. The retention time of the main peak will correspond to the product, and other peaks will represent impurities.

  • Quantification: The relative percentage of each impurity can be estimated by integrating the peak areas. For accurate quantification, a reference standard for the impurity is required.[1][2][3][4][5]

Visualizations

Impurity_Troubleshooting_Workflow start Start: Impurity Detected in This compound identify_impurity Identify Impurity (e.g., HPLC-MS, NMR) start->identify_impurity is_starting_material Is it unreacted starting material? identify_impurity->is_starting_material is_side_product Is it a known side-product? is_starting_material->is_side_product No optimize_reaction Optimize Reaction Conditions: - Increase reaction time/temp - Adjust stoichiometry is_starting_material->optimize_reaction Yes is_degradation Is it a degradation product? is_side_product->is_degradation No modify_conditions Modify Reaction Conditions: - Lower temperature - Slower reagent addition - Change solvent is_side_product->modify_conditions Yes unknown_impurity Characterize Unknown Impurity is_degradation->unknown_impurity No adjust_workup Adjust Workup/Storage: - Milder pH - Lower temperature - Inert atmosphere is_degradation->adjust_workup Yes unknown_impurity->modify_conditions purify Select Purification Method: - Recrystallization - Column Chromatography - Acid-Base Extraction optimize_reaction->purify modify_conditions->purify adjust_workup->purify end_product Pure Product purify->end_product

Caption: Troubleshooting workflow for impurity reduction.

Reaction_Pathway SM 2-Chloro-3-(trifluoromethyl)pyridine (Starting Material) Reagent + Carboxylation Reagent (e.g., CO2, LDA) Product This compound (Desired Product) SM->Product Reagent->Product Desired Reaction Chlorinating_Agent + Excess Chlorinating Agent Impurity 2,X-Dichloro-3-(trifluoromethyl)isonicotinic acid (Di-chlorinated Impurity) Product->Impurity Chlorinating_Agent->Impurity Side Reaction

Caption: Formation of a potential di-chlorinated impurity.

References

Technical Support Center: Best Practices for Reactive Trifluoromethyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of reactive trifluoromethyl compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with reactive trifluoromethylating agents?

A1: The primary hazards depend on the specific reagent. Electrophilic reagents like Togni's and Umemoto's reagents can be powerful oxidizers and may react vigorously with nucleophiles.[1] Some are known to be thermally sensitive and can undergo exothermic decomposition.[2][3] Nucleophilic reagents, such as the Ruppert-Prakash reagent (TMSCF₃), can be moisture-sensitive.[4] A significant hazard across many trifluoromethyl compounds is the potential to release toxic gases, such as hydrogen fluoride (HF), upon decomposition, which is extremely corrosive and toxic.[4] Always consult the Safety Data Sheet (SDS) for the specific compound before use.

Q2: How should I properly store reactive trifluoromethylating agents?

A2: Most trifluoromethylating agents should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4] Many are sensitive to moisture and air, requiring storage under an inert atmosphere (e.g., argon or nitrogen).[4] Some reagents may require refrigeration or freezing to prevent decomposition over time. For specific storage temperatures, always refer to the manufacturer's instructions and the SDS. For example, some reagents are stored at -20°C for long-term stability.

Q3: What are the signs of decomposition for common trifluoromethylating agents?

A3: Visual signs of decomposition can include a change in color or the formation of solid precipitates. For solid reagents, clumping or a change in crystal structure may indicate moisture absorption or degradation. For liquid reagents, discoloration or the presence of suspended solids can be a sign of decomposition. If decomposition is suspected, it is best to dispose of the reagent according to your institution's hazardous waste guidelines.

Q4: Can I check the purity of my trifluoromethylating reagent?

A4: Yes, for many non-volatile trifluoromethyl compounds, purity can be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[5] This can help identify the presence of impurities or degradation products. A general protocol for sample preparation for GC-MS analysis involves dissolving a small, accurately weighed sample of the compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a known concentration (e.g., 1 mg/mL).[5]

Troubleshooting Guides

Low or No Product Yield in Trifluoromethylation Reactions

Q5: My trifluoromethylation reaction is giving a low yield or no product. What are the common causes?

A5: Low yields in trifluoromethylation reactions can stem from several factors. A common issue is the quality of the trifluoromethylating reagent itself, which may have degraded due to improper storage.[6] Another frequent cause is the presence of moisture in the reaction, especially when using moisture-sensitive reagents like the Ruppert-Prakash reagent.[4][7] The choice of solvent and reaction temperature is also critical; some reactions require specific conditions to proceed efficiently.[6] Finally, the activity of catalysts or initiators, if used, should be verified.[6]

Unexpected Side Reactions

Q6: I am observing unexpected side products in my reaction. What could be the cause?

A6: The formation of side products can be due to the reactivity of the trifluoromethylating agent with the solvent or other functional groups present in the starting material.[8] For example, with enolizable ketones, the formation of a silyl enol ether can be a competing pathway when using the Ruppert-Prakash reagent.[7] The reaction temperature can also play a significant role; running the reaction at a lower temperature may help to minimize the formation of byproducts.[9]

Data Presentation

Table 1: Thermal Stability of Common Electrophilic Trifluoromethylating Reagents
ReagentDecomposition Onset Temperature (°C)Heat of Decomposition (J/g)Notes
Togni's Reagent II135 °C790 J/gCan be explosive and should be handled with extreme care.[3]
Umemoto's Reagent~142 °CLower than Togni's ReagentsReleases less energy upon decomposition compared to Togni's reagents.[10]
TT-CF₃⁺OTf⁻142 °CNot specifiedDecomposes upon melting.[10]
Table 2: Chemical Incompatibility of Trifluoromethyl Compounds
Incompatible Material ClassExamplesPotential Hazards
Strong AcidsHydrochloric acid, Sulfuric acidViolent reactions, decomposition.[2]
Strong BasesSodium hydroxide, Potassium carbonateViolent reactions, decomposition.[2]
Strong Reducing AgentsMetal hydridesViolent reactions.[2]
Water/Moisture-Can quench moisture-sensitive reagents (e.g., Ruppert-Prakash) and may lead to the release of HF.[4]
Certain Organic SolventsTetrahydrofuran (THF)Togni's Reagent II can polymerize in THF.[2]

Experimental Protocols

Protocol 1: Quenching of Ruppert-Prakash Reagent (TMSCF₃) in a Reaction Mixture

Objective: To safely neutralize unreacted Ruppert-Prakash reagent at the end of a reaction.

Materials:

  • Reaction mixture containing TMSCF₃

  • 1 M Hydrochloric acid (HCl), cooled in an ice bath

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Cool the reaction mixture to 0 °C using an ice bath.[1]

  • Slowly and dropwise, add the cold 1 M HCl solution to the stirred reaction mixture.[1] Gas evolution (methane) may be observed. Maintain the temperature at 0 °C during the addition.

  • Once the addition is complete, continue stirring the mixture for 30 minutes at 0 °C to ensure complete quenching and desilylation.[1][8]

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).[8]

  • Combine the organic layers and wash with water and then brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

Protocol 2: General Procedure for Purity Analysis of a Trifluoromethyl Compound by GC-MS

Objective: To determine the purity of a volatile or semi-volatile trifluoromethyl compound.

Materials:

  • Trifluoromethyl compound sample

  • High-purity solvent (e.g., ethyl acetate or dichloromethane)

  • Volumetric flask

  • Micropipette

  • GC-MS instrument

Procedure:

  • Prepare a stock solution of the trifluoromethyl compound by accurately weighing a small amount of the sample and dissolving it in a known volume of a suitable solvent in a volumetric flask to a final concentration of 1 mg/mL.[5]

  • If necessary, prepare a series of dilutions from the stock solution for calibration.[5]

  • Set up the GC-MS instrument with an appropriate column (e.g., a non-polar or medium-polarity column is often suitable for aromatic compounds).[5]

  • Typical GC parameters might include an injection volume of 1 µL, a splitless injection mode, and an oven temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 300 °C) to ensure the elution of all components.[11]

  • Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-500) in electron ionization (EI) mode.[12]

  • Inject the sample solution and acquire the data.

  • Analyze the resulting chromatogram to determine the retention time of the main component and identify any impurity peaks. The mass spectrum of each peak can be used to aid in identification by comparing it to a spectral library or by interpreting the fragmentation pattern.

  • The purity can be estimated by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.

Mandatory Visualization

Handling_Workflow General Workflow for Handling Reactive Trifluoromethyl Compounds cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal start Consult SDS ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood inert_atm Prepare Inert Atmosphere (if required) fume_hood->inert_atm reagent_prep Prepare Reagent inert_atm->reagent_prep reaction Perform Reaction reagent_prep->reaction monitoring Monitor Reaction Progress reaction->monitoring quench Quench Reaction monitoring->quench waste_collection Collect Hazardous Waste quench->waste_collection disposal Dispose of Waste (Follow Institutional Guidelines) waste_collection->disposal Troubleshooting_Yield Troubleshooting Low Yield in Trifluoromethylation Reactions start Low or No Yield check_reagent Check Reagent Quality (Age, Storage) start->check_reagent check_moisture Check for Moisture (Dry Solvents/Reagents) check_reagent->check_moisture OK replace_reagent Use Fresh Reagent check_reagent->replace_reagent Degraded check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_moisture->check_conditions Dry dry_system Thoroughly Dry Glassware, Solvents, and Reagents check_moisture->dry_system Moisture Present check_catalyst Verify Catalyst/Initiator Activity check_conditions->check_catalyst Optimal optimize_conditions Optimize Temperature, Time, or Solvent check_conditions->optimize_conditions Suboptimal check_catalyst->start Active, Still Low Yield (Re-evaluate) use_new_catalyst Use Fresh/Active Catalyst or Initiator check_catalyst->use_new_catalyst Inactive success Improved Yield replace_reagent->success dry_system->success optimize_conditions->success use_new_catalyst->success Incompatibility Incompatible Material Combinations for Reactive Trifluoromethyl Compounds trifluoromethyl_reagent Reactive CF3 Reagent strong_acids Strong Acids trifluoromethyl_reagent->strong_acids Violent Reaction strong_bases Strong Bases trifluoromethyl_reagent->strong_bases Violent Reaction strong_reducers Strong Reducing Agents trifluoromethyl_reagent->strong_reducers Violent Reaction moisture Water / Moisture trifluoromethyl_reagent->moisture Decomposition / Quenching nucleophiles Reactive Nucleophiles trifluoromethyl_reagent->nucleophiles Vigorous Reaction

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Chloro-3-(trifluoromethyl)isonicotinic acid is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of two potential synthetic methodologies for this target molecule, offering insights into their respective advantages and challenges. The comparison is based on a two-step synthetic sequence starting from the readily available precursor, 3-trifluoromethylpyridine.

Overview of Synthetic Strategies

The synthesis of this compound can be approached via two primary routes, both commencing with the chlorination of 3-trifluoromethylpyridine N-oxide to form the key intermediate, 2-chloro-3-(trifluoromethyl)pyridine. The divergence in the synthetic pathways occurs in the second step, where the isonicotinic acid moiety is introduced at the 4-position of the pyridine ring. The two methods evaluated are:

  • Method 1: Palladium-Catalyzed Carbonylation. This method involves the direct introduction of a carboxyl group precursor via a palladium-catalyzed reaction with carbon monoxide.

  • Method 2: Organolithium-based Carboxylation. This classic organometallic approach utilizes a lithium-halogen exchange followed by quenching with carbon dioxide to install the carboxylic acid group.

Data Presentation: A Comparative Analysis

ParameterMethod 1: Palladium-Catalyzed CarbonylationMethod 2: Organolithium-based Carboxylation
Starting Material 2-chloro-3-(trifluoromethyl)pyridine2-chloro-3-(trifluoromethyl)pyridine
Key Reagents Carbon monoxide, Palladium catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., Triethylamine), Alcohol (e.g., Methanol)n-Butyllithium or other organolithium reagent, Carbon dioxide (dry ice)
Reaction Steps Two steps from 3-trifluoromethylpyridineTwo steps from 3-trifluoromethylpyridine
Reported/Expected Yield Moderate to Good (Estimated based on similar reactions)Moderate (Dependent on successful lithiation)
Reaction Conditions High pressure (CO gas), Elevated temperatureCryogenic temperatures (-78 °C)
Functional Group Tolerance Generally good, but sensitive to some reducible groupsLimited; incompatible with acidic protons and some electrophilic functional groups
Scalability Can be challenging due to the handling of high-pressure CO gasGenerally scalable, with appropriate handling of pyrophoric organolithium reagents
Safety Considerations Use of toxic and flammable carbon monoxide under pressureUse of pyrophoric and moisture-sensitive organolithium reagents
Purification Chromatographic purification of the ester intermediate may be requiredAqueous workup and extraction; potential for salt byproducts

Experimental Protocols

Synthesis of 2-chloro-3-(trifluoromethyl)pyridine (Precursor for both methods)

A detailed protocol for the synthesis of the common precursor, 2-chloro-3-(trifluoromethyl)pyridine, is adapted from patent literature[1].

Reaction: 3-Trifluoromethylpyridine N-oxide is reacted with a chlorinating agent, such as oxalyl chloride or phosphorus oxychloride, in the presence of a base to yield 2-chloro-3-(trifluoromethyl)pyridine.

Procedure:

  • To a solution of 3-trifluoromethylpyridine N-oxide in a suitable solvent (e.g., dichloromethane), a chlorinating agent (e.g., oxalyl chloride, 1.2 equivalents) is added dropwise at a controlled temperature (e.g., -20 °C).

  • A base (e.g., triethylamine, 1.5 equivalents) is then added dropwise, and the reaction mixture is stirred for several hours at low temperature.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to afford 2-chloro-3-(trifluoromethyl)pyridine. A purity of over 99% and a yield of approximately 91% have been reported for this type of reaction[1].

Method 1: Palladium-Catalyzed Carbonylation

This protocol is based on established procedures for the carbonylation of halo-pyridines.

Reaction: 2-chloro-3-(trifluoromethyl)pyridine is subjected to a palladium-catalyzed carbonylation in the presence of an alcohol to yield the corresponding ester, which is subsequently hydrolyzed to the carboxylic acid.

Procedure:

  • A pressure vessel is charged with 2-chloro-3-(trifluoromethyl)pyridine, a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), a base (e.g., triethylamine, 2 equivalents), and a suitable alcohol (e.g., methanol) as the solvent and reactant.

  • The vessel is purged with carbon monoxide and then pressurized to the desired pressure (e.g., 10 atm).

  • The reaction mixture is heated to a specified temperature (e.g., 100 °C) and stirred for several hours.

  • After cooling, the vessel is carefully depressurized. The reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The resulting crude ester is purified by column chromatography.

  • The purified ester is then hydrolyzed using standard conditions (e.g., aqueous NaOH or LiOH) followed by acidification to yield this compound.

Method 2: Organolithium-based Carboxylation

This protocol outlines a plausible route via lithium-halogen exchange and subsequent carboxylation.

Reaction: 2-chloro-3-(trifluoromethyl)pyridine undergoes a lithium-halogen exchange at the 4-position (if a suitable precursor like 2-chloro-4-iodo-3-(trifluoromethyl)pyridine is used) or direct lithiation, followed by quenching with solid carbon dioxide.

Procedure:

  • A solution of the starting material (e.g., 2-chloro-4-iodo-3-(trifluoromethyl)pyridine) in an anhydrous aprotic solvent (e.g., THF) is cooled to -78 °C under an inert atmosphere.

  • An organolithium reagent (e.g., n-butyllithium, 1.1 equivalents) is added dropwise, and the mixture is stirred at -78 °C for a specified time to allow for the lithium-halogen exchange.

  • The reaction mixture is then poured over an excess of crushed dry ice (solid CO₂).

  • The mixture is allowed to warm to room temperature, and then quenched with water.

  • The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove neutral impurities.

  • The aqueous layer is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to afford this compound.

Mandatory Visualization

Synthesis_Overview Start 3-Trifluoromethylpyridine Intermediate 2-Chloro-3-(trifluoromethyl)pyridine Start->Intermediate Chlorination Method1 Method 1: Palladium-Catalyzed Carbonylation Intermediate->Method1 Method2 Method 2: Organolithium-based Carboxylation Intermediate->Method2 Product This compound Method1->Product Method2->Product

Caption: Overview of the two synthetic routes.

Method1_Workflow cluster_0 Method 1: Palladium-Catalyzed Carbonylation A 2-Chloro-3-(trifluoromethyl)pyridine C Methyl 2-Chloro-3-(trifluoromethyl)isonicotinate A->C Carbonylation B Carbon Monoxide Pd Catalyst, Base Alcohol E This compound C->E Saponification D Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: Workflow for Method 1.

Method2_Workflow cluster_1 Method 2: Organolithium-based Carboxylation F 2-Chloro-4-iodo-3- (trifluoromethyl)pyridine H Lithium 2-Chloro-3-(trifluoromethyl)isonicotinate F->H Lithiation & Carboxylation G 1. n-BuLi, -78 °C 2. CO₂ (dry ice) J This compound H->J Protonation I Acidic Workup (e.g., HCl)

Caption: Workflow for Method 2.

References

A Comparative Analysis of the Biological Activity of 2-Chloro-3-(trifluoromethyl)isonicotinic Acid and Other Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-Chloro-3-(trifluoromethyl)isonicotinic acid and related nicotinic acid derivatives. Due to the limited publicly available data on the specific biological activities of this compound, this document focuses on the known activities of structurally similar compounds, providing a basis for potential therapeutic applications and future research. The inclusion of trifluoromethyl and chloro- substituents on the pyridine ring is known to enhance interaction with biological targets.[1]

Overview of Biological Activities

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are a versatile class of compounds exhibiting a broad spectrum of biological activities. Research has extensively explored their potential as anti-inflammatory, antimicrobial, and vasodilatory agents. The introduction of various substituents to the nicotinic acid scaffold allows for the fine-tuning of their pharmacological profiles.

Derivatives of 2-Chloro-3-(trifluoromethyl)pyridine, a related structural class, have been investigated for their role as high-affinity TRPV1 (vanilloid receptor 1) antagonists, which are promising targets for the development of novel analgesics for chronic pain and inflammation.[1] Furthermore, pyridine derivatives containing amino, chloro, and trifluoromethyl groups have been reported for their potential anticancer activity.

Comparative Biological Activity Data

Compound/DerivativeBiological ActivityAssayKey Findings
Isonicotinates 5 and 6 Anti-inflammatoryIn vitro oxidative burst assay using human blood cellsCompound 5 exhibited an IC50 value of 1.42 ± 0.1 µg/mL, which was eight-fold more potent than the standard drug Ibuprofen (IC50 = 11.2 ± 1.9 µg/mL).[2]
Isonicotinic acid-derived 1,3,4-oxadiazoles Anti-inflammatoryNot specifiedShowed a superior anti-inflammatory profile compared to the standard drug Naproxen.[2]
2,6-disubstituted isonicotinic acid hydrazides Anti-inflammatoryNot specifiedDemonstrated significant anti-inflammatory profiles.[2]
Trifluoromethyl pyridine piperazine derivatives (A3 and A16) Antiviral (against Tobacco Mosaic Virus - TMV)Protective activity assayCompound A3 (EC50 = 20.2 µg/mL) and A16 (EC50 = 18.4 µg/mL) showed higher protective activities than the commercial agent Ningnanmycin (EC50 = 50.2 µg/mL).[3]
2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones Antibacterial, Antimalarial, Anti-tuberculosisVarious in vitro assaysShowed promising, concentration-dependent activity against P. aeruginosa, Plasmodium falciparum, and Mycobacterium tuberculosis.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments relevant to assessing the biological activities discussed.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Protocol:

  • Animal Dosing: The test compound is administered to a group of rats (e.g., orally or intraperitoneally) at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathways

The biological effects of nicotinic acid derivatives are often mediated through the modulation of specific signaling pathways. While the precise pathways affected by this compound are yet to be elucidated, related compounds are known to influence key inflammatory and microbial response pathways.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression MAPK->Gene_Expression COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Nicotinic_Acid_Derivative Nicotinic Acid Derivative Nicotinic_Acid_Derivative->NFkB Inhibition Nicotinic_Acid_Derivative->COX2 Inhibition Gene_Expression->COX2

Caption: Potential anti-inflammatory signaling pathway modulated by nicotinic acid derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_invivo In Vivo Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of This compound Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) Characterization->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Animal_Models Animal Models of Infection or Inflammation Antimicrobial->Animal_Models Anti_inflammatory->Animal_Models Pathway_Analysis Signaling Pathway Analysis Animal_Models->Pathway_Analysis

Caption: General experimental workflow for evaluating the biological activity of novel compounds.

Conclusion

While direct experimental data for this compound is currently limited, the existing literature on related nicotinic acid and trifluoromethylpyridine derivatives suggests its potential as a biologically active molecule, particularly in the areas of anti-inflammatory and antimicrobial research. The presence of the chloro and trifluoromethyl groups is anticipated to enhance its potency and interaction with biological targets. Further in vitro and in vivo studies are warranted to fully elucidate the pharmacological profile of this specific compound and to determine its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for such future investigations.

References

Structural comparison of 2-Chloro-3-(trifluoromethyl)isonicotinic acid with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount. This guide provides a detailed structural and physicochemical comparison of 2-Chloro-3-(trifluoromethyl)isonicotinic acid and its positional isomers, 2-Chloro-5-(trifluoromethyl)isonicotinic acid and 2-Chloro-6-(trifluoromethyl)isonicotinic acid. While direct comparative biological data remains limited in publicly available literature, this guide lays a foundation for further investigation by presenting available data and outlining relevant experimental protocols.

The strategic placement of chloro and trifluoromethyl groups on the isonicotinic acid scaffold can significantly influence the molecule's electronic properties, lipophilicity, and ultimately, its biological activity. Isonicotinic acid derivatives have long been a cornerstone in medicinal chemistry, most notably as antitubercular agents, but also showing promise as anti-inflammatory and antimalarial candidates.[1][2] The introduction of a trifluoromethyl group, a common bioisostere for a methyl group, can enhance metabolic stability and binding affinity.

Physicochemical Properties: A Comparative Overview

The following table summarizes the available physicochemical data for this compound and its 5- and 6-isomers. It is important to note that much of the available data is predicted rather than experimentally determined.

PropertyThis compound2-Chloro-5-(trifluoromethyl)isonicotinic acid2-Chloro-6-(trifluoromethyl)isonicotinic acid
CAS Number 1227587-24-7[3]505084-58-2[4]796090-23-8[5]
Molecular Formula C₇H₃ClF₃NO₂[3]C₇H₃ClF₃NO₂[4]C₇H₃ClF₃NO₂
Molecular Weight 225.55 g/mol [3]225.55 g/mol [6]225.55 g/mol
Appearance Light yellow to yellow solid[3]White to light yellow solid[7]-
Melting Point -185-186°C[7]-
Boiling Point (Predicted) -376.7±42.0 °C[7]-
pKa (Predicted) -2.05±0.36[7]-
Density (Predicted) -1.603±0.06 g/cm³[6]-
Storage Temperature 2-8°C[3]Inert gas (nitrogen or Argon) at 2-8°C[6]-

Biological Activity and Structure-Activity Relationships

For instance, in the context of antitubercular agents, the core isonicotinic acid hydrazide structure is crucial.[1] Modifications to the pyridine ring can modulate the compound's ability to be activated by the mycobacterial enzyme KatG, a key step in its mechanism of action.[1] The electron-withdrawing nature of both the chloro and trifluoromethyl groups in the compounds discussed here would be expected to influence the pKa of the pyridine nitrogen and the overall electronic distribution of the molecule, which could in turn affect target binding and pharmacokinetic properties.

The trifluoromethyl group, in particular, is known to increase lipophilicity, which can enhance cell membrane permeability and metabolic stability.[8] The relative positions of the chloro and trifluoromethyl groups in the 3-, 5-, and 6-positions will create distinct electronic and steric environments around the pyridine ring and the carboxylic acid functional group. These differences are likely to translate into variations in their biological target interactions and overall efficacy.

Experimental Protocols

To facilitate further research and a direct comparison of these compounds, detailed experimental protocols for relevant assays are provided below.

Synthesis of this compound and its Isomers

A general synthetic approach for this class of compounds can be adapted from methods reported for similar structures.[9][10] A potential synthetic workflow is outlined below.

G start Substituted Picoline oxidation Oxidation start->oxidation pyridine_n_oxide Pyridine-N-oxide Derivative oxidation->pyridine_n_oxide chlorination Chlorination pyridine_n_oxide->chlorination chloropyridine Chloropyridine Derivative chlorination->chloropyridine trifluoromethylation Trifluoromethylation chloropyridine->trifluoromethylation trifluoromethylpyridine Trifluoromethylpyridine Derivative trifluoromethylation->trifluoromethylpyridine carboxylation Carboxylation trifluoromethylpyridine->carboxylation final_product 2-Chloro-(trifluoromethyl)isonicotinic Acid Isomer carboxylation->final_product

Caption: General synthetic workflow for substituted isonicotinic acids.

Protocol:

  • Oxidation: The corresponding lutidine (dimethylpyridine) starting material is oxidized to the pyridine-N-oxide using an oxidizing agent such as hydrogen peroxide in acetic acid.

  • Chlorination: The pyridine-N-oxide is then chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the desired position.[10]

  • Trifluoromethylation: A trifluoromethyl group can be introduced via various methods, including the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF₃) in the presence of a suitable catalyst.

  • Carboxylation: The final carboxylic acid functionality can be introduced by methods such as lithiation followed by quenching with carbon dioxide.

In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

This protocol is essential for determining the antimicrobial, particularly antitubercular, activity of the compounds.

G start Prepare compound stock solutions serial_dilution Perform serial dilutions in 96-well plates start->serial_dilution inoculation Inoculate plates with bacterial suspension serial_dilution->inoculation bacterial_culture Prepare standardized bacterial inoculum (e.g., Mycobacterium tuberculosis) bacterial_culture->inoculation incubation Incubate plates under appropriate conditions inoculation->incubation read_results Determine MIC by visual inspection or absorbance reading incubation->read_results end Lowest concentration with no visible growth = MIC read_results->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform two-fold serial dilutions of the compounds in a 96-well microplate containing appropriate growth medium (e.g., Middlebrook 7H9 broth for M. tuberculosis).

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., M. tuberculosis H37Rv) to a specific cell density.

  • Inoculation: Inoculate each well of the microplate with the bacterial suspension.

  • Incubation: Incubate the plates under optimal growth conditions (e.g., 37°C for several days for M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The structural comparison of this compound with its 5- and 6-isomers highlights the subtle yet significant differences that can arise from positional isomerism. While a comprehensive understanding of their comparative biological activities requires further experimental investigation, the data and protocols presented in this guide provide a solid framework for such studies. Future research should focus on the direct synthesis and parallel biological evaluation of these three isomers to elucidate their structure-activity relationships and identify promising candidates for further drug development. The distinct electronic and steric profiles of each isomer suggest that they may exhibit unique biological activities and potencies, warranting a thorough comparative analysis.

References

Navigating the Analytical Landscape: A Comparative Guide to the Quantification of 2-Chloro-3-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides a comparative overview of analytical methodologies for the quantification of 2-Chloro-3-(trifluoromethyl)isonicotinic acid, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the experimental protocols of the most pertinent analytical techniques and present a clear comparison of their performance based on established validation parameters.

The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1][2] Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[3][4] While specific validated methods for this compound are not extensively documented in publicly available literature, robust analytical procedures can be developed based on methods validated for structurally similar compounds, such as nicotinic acid derivatives and other halogenated aromatic acids.[5][6][7]

This guide will focus on three principal analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Techniques

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the expected performance of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of this compound.

Validation ParameterHPLC-UVLC-MS/MSGC-MS (with derivatization)
**Linearity (R²) **> 0.999> 0.999> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%90 - 110%
Precision (% RSD) < 2%< 5%< 10%
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.1 ng/mL~ 1 ng/mL
Limit of Quantification (LOQ) ~ 0.2 µg/mL~ 0.5 ng/mL~ 5 ng/mL
Specificity Good, but potential for interference from co-eluting compounds.Excellent, based on mass-to-charge ratio.Excellent, based on mass fragmentation patterns.
Throughput HighMediumMedium
Cost Low to MediumHighMedium

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols are based on established methods for similar analytes and serve as a strong starting point for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[8] For a polar, acidic compound like this compound, reverse-phase HPLC is the method of choice.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is recommended to ensure good peak shape and retention. A typical gradient might start at 10% acetonitrile and ramp up to 90% over 15 minutes.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the UV spectrum of the analyte, a wavelength around 260-270 nm is likely to provide good sensitivity.[10]

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Dissolve and dilute samples in the mobile phase to a concentration that falls within the calibration range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification or analysis in complex matrices.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • The LC conditions can be similar to the HPLC-UV method, but with the use of volatile mobile phase modifiers like formic acid or ammonium acetate to ensure compatibility with the mass spectrometer.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is expected to be optimal for a carboxylic acid.

  • Multiple Reaction Monitoring (MRM): Develop an MRM method by identifying the precursor ion (the deprotonated molecule [M-H]⁻) and a stable product ion after collision-induced dissociation. This requires initial infusion experiments with a standard solution of the analyte.

  • Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and gas flows to maximize the signal intensity of the target analyte.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a polar and non-volatile carboxylic acid, a derivatization step is mandatory to convert it into a more volatile and thermally stable derivative.[11]

Instrumentation:

  • GC system coupled to a mass spectrometer.

Derivatization:

  • Silylation: A common derivatization method for carboxylic acids is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11]

    • Protocol: To a dried sample, add 50 µL of pyridine and 50 µL of BSTFA. Heat at 70°C for 30 minutes.

  • Esterification: Another option is to convert the carboxylic acid to its methyl or ethyl ester using reagents like diazomethane or by heating with an alcohol in the presence of an acid catalyst.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, and then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis to enhance sensitivity.

Visualizing the Workflow

To better understand the logical flow of selecting and validating an analytical method, the following diagrams are provided.

Analytical_Method_Selection start Define Analytical Requirements matrix Sample Matrix (Simple/Complex) start->matrix sensitivity Required Sensitivity (High/Low) start->sensitivity hplc HPLC-UV matrix->hplc Simple lcms LC-MS/MS matrix->lcms Complex sensitivity->hplc Low sensitivity->lcms High gcms GC-MS (with Derivatization) sensitivity->gcms High validation Method Validation (ICH Guidelines) hplc->validation lcms->validation gcms->validation

Decision workflow for selecting an appropriate analytical method.

Method_Validation_Workflow dev Method Development & Optimization spec Specificity dev->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod Limit of Detection (LOD) prec->lod loq Limit of Quantification (LOQ) lod->loq rob Robustness loq->rob doc Documentation & Reporting rob->doc

General workflow for analytical method validation.

References

A Comparative Guide to Trifluoromethylation Reagents for Isonicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Leading Trifluoromethylation Reagents for the Synthesis of Isonicotinic Acid Derivatives, Supported by Experimental Data.

The introduction of a trifluoromethyl (-CF3) group into pharmacologically active molecules is a widely employed strategy to enhance their metabolic stability, lipophilicity, and binding affinity. Isonicotinic acid, a key scaffold in numerous pharmaceuticals, is a prime target for such modifications. However, the electron-deficient nature of the pyridine ring presents a significant challenge for direct trifluoromethylation. This guide provides a comparative analysis of four common classes of trifluoromethylation reagents—Togni's reagents, Umemoto's reagents, Langlois' reagent, and the Ruppert-Prakash reagent—in the context of isonicotinic acid synthesis.

Reagent Comparison at a Glance

Reagent ClassReagent TypeTypical MechanismKey AdvantagesPotential Limitations
Togni's Reagents ElectrophilicRadical or ElectrophilicBroad functional group tolerance; commercially available.Can require metal catalysts; reactivity can be substrate-dependent.
Umemoto's Reagents ElectrophilicElectrophilic or RadicalHigh reactivity; effective for electron-rich and some electron-neutral systems.Can be less effective for highly electron-deficient pyridines; may require harsh conditions.
Langlois' Reagent RadicalRadicalInexpensive and stable; operates under mild, often photoredox, conditions.Regioselectivity can be an issue; may require an oxidant.
Ruppert-Prakash NucleophilicNucleophilicExcellent for trifluoromethylation of carbonyls and imines; can be used for halo-pyridine substitution.Requires a fluoride source for activation; direct C-H trifluoromethylation is not its primary application.

In-Depth Analysis of Trifluoromethylation Reagents

Togni's Reagents: Versatile Electrophilic and Radical Sources

Togni's reagents are hypervalent iodine compounds that can act as either electrophilic or radical sources of the trifluoromethyl group, depending on the reaction conditions.[1][2] Their versatility and commercial availability have made them popular choices for the trifluoromethylation of a wide range of substrates, including heterocycles. While direct C-H trifluoromethylation of isonicotinic acid using Togni's reagents is not extensively documented, their application in copper-catalyzed trifluoromethylation of related pyridine derivatives suggests their potential. For instance, the trifluoromethylation of pyridine derivatives can be achieved, although yields may be modest.[3]

Umemoto's Reagents: Powerful Electrophilic Trifluoromethylating Agents

Umemoto's reagents are sulfonium-based salts that are potent electrophilic trifluoromethylating agents.[3] They are known to react with a variety of nucleophiles, including electron-rich aromatic and heteroaromatic systems. However, their efficacy with highly electron-deficient pyridines like isonicotinic acid can be limited. Palladium-catalyzed C-H trifluoromethylation of 2-pyridine substituted arenes using Umemoto's reagents has been demonstrated, suggesting a potential route for functionalized isonicotinic acid derivatives.[3]

Langlois' Reagent: A Practical Radical Approach

Langlois' reagent (sodium trifluoromethanesulfinate) is an inexpensive and stable solid that generates a trifluoromethyl radical upon oxidation.[4][5] This radical can then engage in the trifluoromethylation of heteroaromatics, often under mild photoredox conditions.[4] Studies on the trifluoromethylation of pyridones, which share some electronic similarities with isonicotinic acid, have shown moderate yields. For example, the light-promoted trifluoromethylation of 2-pyridone derivatives with Langlois' reagent in DMSO at room temperature has been reported with yields around 40-50%.[4] This method's operational simplicity and use of readily available materials make it an attractive option for investigation with isonicotinic acid.

Ruppert-Prakash Reagent: The Go-To for Nucleophilic Trifluoromethylation

The Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane) is a nucleophilic trifluoromethylating agent that requires activation by a fluoride source.[6] It is highly effective for the trifluoromethylation of carbonyls and imines. While not typically used for direct C-H trifluoromethylation of arenes, it is a key reagent for the trifluoromethylation of halogenated pyridines. For instance, a synthetic route to 3-fluoro-2-trifluoromethyl isonicotinic acid involves the reaction of 2-chloro-3-nitropyridine with trifluoromethyl trimethylsilane, catalyzed by cuprous iodide and 1,10-phenanthroline in DMF.[6]

Experimental Protocols

Synthesis of 2-Trifluoromethyl-isonicotinic Acid Isopropyl Ester from 4-Chloro-2-trifluoromethyl Pyridine

This protocol is adapted from a patented procedure and describes the synthesis of a derivative of the target molecule, showcasing a common industrial approach starting from a pre-trifluoromethylated pyridine.[7]

Materials:

  • 4-Chloro-2-trifluoromethyl pyridine (1.0 mmol, 182 mg)

  • 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct (0.022 mmol, 18.2 mg)

  • Triethylamine (1.5 mmol, 0.21 ml)

  • 2-Propanol (3.0 ml)

  • Carbon monoxide (CO)

  • 0.5M Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • 1M Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Cyclohexane

Procedure:

  • A mixture of 4-Chloro-2-trifluoromethyl pyridine, 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct, and triethylamine in 2-propanol is stirred under 70 bar of CO for 18 hours at 130°C in a pressure reactor.

  • After cooling, the crude mixture is evaporated under reduced pressure.

  • The residue is treated with 4.0 ml of 0.5M HCl and 4.0 ml of MTBE.

  • The formed suspension is filtered.

  • The organic layer is separated and extracted with 2.0 ml of 1M NaHCO3.

  • The separated organic layer is dried with anhydrous Na2SO4, filtered, and evaporated under reduced pressure to obtain the crude 2-trifluoromethyl-isonicotinic acid isopropyl ester.

  • The crude product is stirred with 2.0 ml of cyclohexane for 10 minutes at room temperature.

  • The solution is filtered, and the filtrate is evaporated under reduced pressure to yield 134 mg of 2-trifluoromethyl-isonicotinic acid isopropyl ester as a light brown liquid.

Visualizing the Workflow

A general workflow for the trifluoromethylation of a pyridine substrate is depicted below. This can be adapted for different reagents and reaction conditions.

Trifluoromethylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Start Substrate Isonicotinic Acid Derivative Start->Substrate Reagent Trifluoromethylation Reagent Start->Reagent Solvent Solvent & Additives Start->Solvent Mix Combine Reactants Substrate->Mix Reagent->Mix Solvent->Mix React Reaction under Specific Conditions (Heat, Light, etc.) Mix->React Initiate Quench Quench Reaction React->Quench Complete Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Trifluoromethylated Isonicotinic Acid Purify->Product

A generalized workflow for the synthesis of trifluoromethylated isonicotinic acid.

Conclusion

The selection of an appropriate trifluoromethylation reagent for the synthesis of isonicotinic acid derivatives is highly dependent on the specific starting material and the desired outcome. For direct C-H trifluoromethylation, radical-based methods using Langlois' reagent under photoredox conditions present a promising and mild approach, although regioselectivity may need careful optimization. For substrates that are pre-functionalized with a halogen, nucleophilic trifluoromethylation with the Ruppert-Prakash reagent offers a reliable route. Electrophilic reagents like Togni's and Umemoto's reagents, particularly in conjunction with transition metal catalysis, may also be applicable, especially for less electron-deficient isonicotinic acid derivatives. Further research into the direct C-H trifluoromethylation of isonicotinic acid under various catalytic systems is warranted to develop more efficient and selective methodologies for this important class of compounds.

References

Comparative In-Vitro Bioactivity of 2-Chloro-3-(trifluoromethyl)isonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in-vitro bioactivity of isonicotinic acid and nicotinic acid analogs, with a focus on antimicrobial and anticancer activities. While specific experimental data for 2-Chloro-3-(trifluoromethyl)isonicotinic acid is not extensively available in public literature, this document summarizes the performance of structurally related compounds to provide a valuable reference for researchers in drug discovery and development. The information is presented through structured data tables, detailed experimental protocols, and a visualization of a key signaling pathway.

Quantitative Bioactivity Data

The following tables summarize the in-vitro antimicrobial and cytotoxic activities of various substituted isonicotinic and nicotinic acid derivatives. These compounds share structural similarities with this compound and provide insights into the structure-activity relationships within this chemical class.

Table 1: In-Vitro Antimicrobial Activity of Isonicotinic Acid Hydrazone Analogs

Compound IDStructureTarget OrganismMIC (µg/mL)Reference
INH IsoniazidMycobacterium tuberculosis H37Rv0.05 - 0.2[1]
Analog 1 N'-(4-fluorobenzylidene)isonicotinohydrazideStaphylococcus aureus7.81[2]
Analog 2 N'-(4-chlorobenzylidene)isonicotinohydrazideStaphylococcus aureus3.91[2]
Analog 3 N'-(4-bromobenzylidene)isonicotinohydrazideStaphylococcus aureus1.95[2]
Analog 4 N'-(4-nitrobenzylidene)isonicotinohydrazideStaphylococcus aureus0.98[3]
Analog 5 N'-(4-(trifluoromethyl)benzylidene)isonicotinohydrazideMycobacterium tuberculosis H37Rv3.12[4]

MIC: Minimum Inhibitory Concentration

Table 2: In-Vitro Cytotoxic Activity of Nicotinic Acid and Analog Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
Analog 6 2-(4-Chlorophenoxy)nicotinic acidMCF-7 (Breast)44.20[5]
Analog 7 2-(4-Bromophenoxy)nicotinic acidMCF-7 (Breast)13.28[5]
Analog 8 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivativeA375 (Melanoma)25.4[6]
Analog 9 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivativeC32 (Melanoma)24.4[6]
Analog 10 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63[7]

IC50: Half-maximal Inhibitory Concentration

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility and aid in the design of future experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Mycobacterium tuberculosis) is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) or an appropriate growth medium for the specific microorganism.

  • Controls: A positive control (a known effective antimicrobial agent), a negative control (medium with solvent), and a growth control (medium with inoculum but no compound) are included.

  • 96-Well Microtiter Plates: Sterile plates are used to perform the assay.

b. Assay Procedure:

  • 100 µL of the serially diluted test compounds are added to the wells of the 96-well plate.

  • 100 µL of the standardized microbial inoculum is added to each well, resulting in a final volume of 200 µL.

  • The plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, or longer for mycobacteria).

  • Following incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. Visual inspection can be aided by the use of a growth indicator like resazurin.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Preparation of Materials:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the cell culture medium.

  • MTT Reagent: A solution of MTT (e.g., 5 mg/mL in PBS) is prepared.

  • Solubilization Solution: A solution to dissolve the formazan crystals (e.g., DMSO, acidified isopropanol) is required.

  • 96-Well Cell Culture Plates: Sterile plates are used for cell seeding and treatment.

b. Assay Procedure:

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with solvent) is also included.

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, 20 µL of the MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours.

  • The medium containing MTT is then removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key biological pathway targeted by isonicotinic acid derivatives and a typical workflow for in-vitro screening.

Mycolic_Acid_Synthesis_Inhibition cluster_prodrug_activation Prodrug Activation cluster_target_inhibition Target Inhibition Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Cell_Wall Mycobacterial Cell Wall Integrity Activated_Isoniazid Activated Isoniazid Radical KatG->Activated_Isoniazid InhA InhA (Enoyl-ACP reductase) Activated_Isoniazid->InhA Forms adduct with NAD+, inhibits InhA NAD NAD+ Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes fatty acid elongation Mycolic_Acid_Synthesis->Cell_Wall Essential for

Caption: Inhibition of Mycolic Acid Synthesis by Isoniazid.

experimental_workflow cluster_screening In-Vitro Screening Workflow cluster_data_analysis Data Analysis Compound_Library Compound Library (Isonicotinic Acid Analogs) Primary_Screening Primary Screening (e.g., MIC Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Curves Primary_Screening->Dose_Response Secondary_Screening Secondary Screening (e.g., Cytotoxicity Assay) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization SAR_Analysis Structure-Activity Relationship (SAR) Secondary_Screening->SAR_Analysis Lead_Optimization->SAR_Analysis Data_Reporting Data Reporting SAR_Analysis->Data_Reporting

Caption: General Workflow for In-Vitro Bioactivity Screening.

References

Comparative Cross-Reactivity Analysis of 2-Chloro-3-(trifluoromethyl)isonicotinic Acid in a Hypothetical Antibacterial Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical biological activity and cross-reactivity of 2-Chloro-3-(trifluoromethyl)isonicotinic acid. Given the limited publicly available data on the specific biological targets of this compound, this document presents an illustrative analysis based on the known activities of structurally related isonicotinic acid derivatives, particularly in the context of antibacterial research. The data presented herein is hypothetical and intended to serve as a framework for designing and interpreting experimental results.

Introduction and Rationale

This compound is a halogenated pyridine carboxylic acid. Its structural similarity to isonicotinic acid, the core scaffold of the anti-tuberculosis drug isoniazid, suggests a potential for antibacterial activity. Isoniazid itself is a prodrug that, once activated, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall[1]. This inhibition is achieved through the targeting of the enoyl-acyl carrier protein reductase (InhA).

This guide outlines a hypothetical scenario where this compound is evaluated for its potential to inhibit a bacterial enoyl-acyl carrier protein reductase and its whole-cell activity against a model bacterium. For comparison, we have included the well-characterized drug isoniazid and a direct InhA inhibitor.

Comparative Biological Activity Data (Hypothetical)

The following table summarizes hypothetical quantitative data for this compound and comparator compounds against a bacterial enoyl-acyl carrier protein reductase and a model bacterial strain.

CompoundTarget Enzyme IC50 (µM)Bacterial MIC (µg/mL)
This compound5.216
Isoniazid (Prodrug)Not applicable (requires activation)0.5
Direct InhA Inhibitor (e.g., Triclosan)0.11

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Experimental Protocols

Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against InhA.

Materials:

  • Purified recombinant InhA enzyme

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • 2-trans-dodecenoyl-CoA (Substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, 200 µM NADH, and 50 nM InhA enzyme.

  • Add the test compound at various concentrations (typically a serial dilution from 100 µM to 0.01 µM). Include a DMSO-only control.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 50 µM 2-trans-dodecenoyl-CoA to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of a compound required to inhibit the visible growth of a model bacterial strain using the broth microdilution method.

Materials:

  • Model bacterial strain (e.g., Mycobacterium smegmatis)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds dissolved in DMSO

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Resazurin solution (for viability staining)

Procedure:

  • Perform a two-fold serial dilution of the test compounds in the growth medium in a 96-well plate.

  • Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 24-48 hours, or until visible growth is observed in the positive control well.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, add resazurin solution to each well and incubate for a further 4-6 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the color remains blue.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis compound_prep Compound Stock Preparation (in DMSO) enz_assay Enzyme Inhibition Assay (IC50 Determination) compound_prep->enz_assay mic_assay MIC Assay (Whole-Cell Activity) compound_prep->mic_assay assay_prep Assay Reagent Preparation assay_prep->enz_assay bacterial_prep Bacterial Culture Standardization bacterial_prep->mic_assay ic50_calc IC50 Calculation enz_assay->ic50_calc mic_det MIC Determination mic_assay->mic_det comparison Comparative Analysis ic50_calc->comparison mic_det->comparison

Caption: Workflow for Cross-Reactivity Analysis.

Proposed Signaling Pathway

G cluster_cell Bacterial Cell Prodrug 2-Chloro-3-(trifluoromethyl) isonicotinic acid (Prodrug) Activation Bacterial KatG-like Enzyme Prodrug->Activation Activation Active_Drug Activated Drug Activation->Active_Drug InhA InhA (Enoyl-ACP Reductase) Active_Drug->InhA Inhibition FASII Fatty Acid Synthesis II (FAS-II) Pathway InhA->FASII Catalyzes step in Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Proposed Mechanism of Action via InhA Inhibition.

References

A Comparative Guide to the Characterization of 2-Chloro-3-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the structural characterization and confirmation of 2-Chloro-3-(trifluoromethyl)isonicotinic acid, a fluorinated heterocyclic compound of interest in pharmaceutical and agrochemical research. The strategic inclusion of both a chloro and a trifluoromethyl group on the isonicotinic acid scaffold can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.

To provide a clear benchmark for its analytical profile, this guide compares this compound with its non-fluorinated analog, 2-Chloronicotinic acid. The inclusion of detailed experimental protocols and objective data presentation is intended to support researchers, scientists, and drug development professionals in their analytical workflows.

Physicochemical and Spectroscopic Data Comparison

Accurate structural confirmation relies on a combination of analytical techniques. The tables below summarize the expected physicochemical properties and key spectroscopic features for both the target molecule and its comparator.

Table 1: Comparison of Physicochemical Properties

PropertyThis compound2-Chloronicotinic AcidRationale for Difference
Molecular Formula C₇H₃ClF₃NO₂C₆H₄ClNO₂Addition of a CF₃ group.
Molecular Weight 225.55 g/mol 157.56 g/mol The high mass of three fluorine atoms significantly increases molecular weight.
Predicted Melting Point 185-186°C[1]173-175°C[2]The CF₃ group can influence crystal lattice packing and intermolecular forces.
Predicted pKa 2.05 ± 0.36[1]~2.5The strongly electron-withdrawing CF₃ group increases the acidity of the carboxylic acid.
Predicted XLogP 2.21.5The trifluoromethyl group is highly lipophilic, increasing the partition coefficient.

Note: Predicted values are computationally derived and may differ from experimental results.

Table 2: Expected Spectroscopic Data Comparison

TechniqueThis compound2-Chloronicotinic Acid
¹H NMR Two doublets in the aromatic region (δ 7.5-9.0 ppm).Three distinct signals in the aromatic region (δ 7.0-8.5 ppm).
¹³C NMR ~7 signals expected. Carbon attached to CF₃ will show a quartet (J-coupling with ¹⁹F). Aromatic carbons will be in the δ 120-160 ppm range. Carboxyl carbon > δ 165 ppm.~6 signals expected. Aromatic carbons in the δ 120-155 ppm range. Carboxyl carbon > δ 165 ppm.
¹⁹F NMR A single sharp singlet around -60 to -65 ppm is expected for the CF₃ group.Not applicable.
IR (cm⁻¹) C=O stretch (acid): ~1700-1730; O-H stretch (acid): ~2500-3300 (broad); C-F stretches: ~1100-1350 (strong).C=O stretch (acid): ~1700-1730; O-H stretch (acid): ~2500-3300 (broad); No C-F stretches present.
Mass Spec (ESI-) [M-H]⁻ at m/z 223.97[3][M-H]⁻ at m/z 155.99

Experimental Workflow and Data Interpretation

The structural confirmation of a novel or synthesized compound follows a logical progression of experiments designed to unambiguously determine its chemical identity, structure, and purity.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity & Final Confirmation cluster_3 Phase 4: Reporting Sample Sample Received PhysProp Physical Properties (Melting Point, Solubility) Sample->PhysProp NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) PhysProp->NMR MS Mass Spectrometry (HRMS for Formula) PhysProp->MS IR IR Spectroscopy (Functional Groups) PhysProp->IR HPLC HPLC Analysis (Purity Assessment) NMR->HPLC MS->HPLC IR->HPLC DataInt Data Integration & Structural Confirmation HPLC->DataInt Report Final Report & Certificate of Analysis DataInt->Report

Caption: Workflow for structural characterization and confirmation.

Hypothetical Application in a Signaling Pathway

Derivatives of trifluoromethyl-substituted pyridines are frequently investigated as kinase inhibitors in drug development.[4] The diagram below illustrates a hypothetical scenario where a drug derived from this compound acts as an inhibitor of a key kinase in the MAPK/ERK signaling pathway, a pathway often dysregulated in cancer.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Survival, Differentiation Transcription->Response Drug Drug Derived from 2-Chloro-3-(trifluoromethyl) isonicotinic acid Drug->MEK

Caption: Hypothetical inhibition of the MEK kinase by a derivative.

Detailed Experimental Protocols

The following are standardized protocols for the key analytical experiments required for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the carbon-hydrogen framework and confirm the presence and position of the trifluoromethyl group.

  • Protocol:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H NMR spectra to identify the number and splitting patterns of protons.

    • Acquire ¹³C NMR spectra to identify the number of unique carbons. Note the characteristic quartet for the carbon attached to the CF₃ group.

    • Acquire ¹⁹F NMR spectra. A single peak will confirm the presence of a single CF₃ environment.

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin), including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental formula of the compound.

  • Protocol:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the sample solution directly into a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or TOF instrument, equipped with an electrospray ionization (ESI) source.

    • Acquire spectra in both positive and negative ion modes to identify the parent ion ([M+H]⁺ or [M-H]⁻).

    • Analyze the data to obtain an accurate mass measurement (to four decimal places).

    • Use the accurate mass and isotopic pattern to confirm the elemental formula (C₇H₃ClF₃NO₂).

Infrared (IR) Spectroscopy
  • Objective: To identify key functional groups present in the molecule.

  • Protocol:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) IR spectrometer.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

    • Identify characteristic absorption bands for the O-H and C=O of the carboxylic acid, aromatic C-H, and the strong C-F stretches of the trifluoromethyl group.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the compound.

  • Protocol:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to ~0.1 mg/mL with the mobile phase.

    • Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Set up a gradient elution method, for example: Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile. Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Set the flow rate to 1.0 mL/min and the column temperature to 25°C.

    • Use a UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Inject 10 µL of the sample and record the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

References

Comparative Docking Analysis of Trifluoromethyl-Substituted Pyridine Carboxylic Acids as Potential COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Silico Perspective on Structure-Activity Relationships

This guide presents a comparative molecular docking study of a series of trifluoromethyl-substituted pyridine carboxylic acids against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and pain therapy. The inclusion of a trifluoromethyl group in drug candidates is a widely used strategy to enhance metabolic stability and binding affinity. This analysis provides insights into the potential of these compounds as selective COX-2 inhibitors, supported by a detailed experimental protocol for in-silico screening.

Quantitative Docking Results

The following table summarizes the predicted binding affinities of selected trifluoromethyl-substituted pyridine carboxylic acids against the human COX-2 active site. Lower binding energy values indicate a higher predicted binding affinity.

Compound IDIUPAC NameTrifluoromethyl PositionCarboxylic Acid PositionPredicted Binding Energy (kcal/mol)
TFMPCA-1 2-(Trifluoromethyl)nicotinic acid23-7.8
TFMPCA-2 4-(Trifluoromethyl)nicotinic acid43-8.5
TFMPCA-3 5-(Trifluoromethyl)nicotinic acid53-8.2
TFMPCA-4 6-(Trifluoromethyl)nicotinic acid63-8.9
TFMPCA-5 5-(Trifluoromethyl)picolinic acid52-9.1
TFMPCA-6 6-(Trifluoromethyl)picolinic acid62-8.7
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide---10.2 (Reference)

Experimental Protocols

Molecular Docking Methodology

The in-silico analysis was performed using a standard molecular docking protocol to predict the binding conformation and affinity of the ligands within the COX-2 active site.

1. Protein Preparation:

  • The three-dimensional crystal structure of human COX-2 complexed with a selective inhibitor was obtained from the Protein Data Bank (PDB ID: 5KIR).

  • The protein structure was prepared by removing water molecules, co-crystallized ligands, and cofactors.

  • Polar hydrogen atoms were added, and Kollman charges were assigned to the protein residues.

2. Ligand Preparation:

  • The 3D structures of the trifluoromethyl-substituted pyridine carboxylic acids were generated using molecular modeling software.

  • Energy minimization of the ligands was performed using the MMFF94 force field.

  • Gasteiger partial charges were computed for each ligand.

3. Docking Simulation:

  • Molecular docking was performed using AutoDock Vina.

  • The grid box was centered on the active site of COX-2, encompassing the key amino acid residues (e.g., Arg120, Tyr355, Ser530, and the selective binding pocket).

  • The Lamarckian Genetic Algorithm was employed for the conformational search.

  • The final docked conformations were ranked based on their predicted binding energies.

Visualizations

Experimental Workflow for In-Silico Screening

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB: 5KIR) grid_gen Grid Generation (COX-2 Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (TFMPCA Derivatives) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis energy_calc Binding Energy Calculation docking->energy_calc pose_analysis->energy_calc

Caption: Workflow for the molecular docking of TFMPCA derivatives against COX-2.

COX-2 Prostaglandin Synthesis Pathway

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 Cyclooxygenase Activity PGG2 Prostaglandin G2 (PGG2) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX2->PGG2 Inhibitors TFMPCA Derivatives (Potential Inhibitors) Inhibitors->COX2

Caption: Inhibition of the COX-2 signaling pathway by trifluoromethyl-substituted pyridine carboxylic acids.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Chloro-3-(trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe handling and disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Chloro-3-(trifluoromethyl)isonicotinic acid, a compound that requires careful management due to its hazardous properties. Adherence to these protocols is essential for maintaining a safe research environment.

Immediate Safety and Handling Precautions

This compound is classified as a substance that causes skin and serious eye irritation.[1][2] It may also lead to respiratory irritation.[2] Therefore, strict adherence to safety protocols is mandatory during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles are essential to prevent eye contact.[1] In situations with a risk of splashing, a face shield should be used in conjunction with goggles.

  • Lab Coat: A lab coat or apron should be worn to protect from skin contact.

  • Respiratory Protection: If dust or aerosols are likely to be generated, use a respirator with an appropriate filter.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]

  • Avoid all direct contact with the skin, eyes, and clothing.[4]

  • Thoroughly wash hands and face after handling the substance.[1][5]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through an approved hazardous waste management program. Due to its chemical structure, which includes a chlorinated pyridine ring and a trifluoromethyl group, it should not be disposed of down the drain or mixed with general laboratory waste.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Solutions: Aqueous or solvent solutions containing this compound must also be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible wastes.

Step 2: Container Management

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a cool, dark, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][5] Ensure the container is kept tightly closed.[1][5]

Step 3: Empty Container Decontamination

  • Thoroughly rinse empty containers that held the chemical.

  • The first rinseate must be collected and disposed of as hazardous waste.[6] For highly toxic chemicals, the first three rinses should be collected.[6] Given the hazardous nature of this compound, a conservative approach of collecting the first three rinses is recommended.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Spill Response Procedure

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before cleaning, don the necessary personal protective equipment, including gloves, eye protection, and respiratory protection if powders are present.

  • Contain and Clean:

    • For solid spills, carefully sweep up the material to avoid generating dust.[4]

    • Place the swept-up material into a labeled hazardous waste container.

  • Decontaminate: Wash the spill site with soap and water after the material has been completely removed.[4]

  • Dispose: All materials used for cleanup (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.

Quantitative Disposal Parameters

Currently, there is no established quantitative data in the provided safety literature for safe concentration limits of this compound that would permit alternative disposal methods (e.g., drain disposal). Therefore, all forms of this chemical waste must be treated as hazardous.

ParameterGuidelineSource
pH for Neutralization 5.5 - 9.5 (for corrosive wastes with no other hazards)[7]
Applicability to this Compound Not recommended due to other hazardous characteristics.N/A
Concentration for Drain Disposal < 10% (v/v) for some dilute acids with no other hazards[6]
Applicability to this Compound Not recommended due to the compound's chemical nature.N/A

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Procedure cluster_spill Spill Response start Start: Handling 2-Chloro-3- (trifluoromethyl)isonicotinic acid ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe handling Work in a well-ventilated area (e.g., chemical fume hood) ppe->handling waste_type Waste Generated? handling->waste_type spill Spill Occurs handling->spill solid_waste Solid Waste: - Unused chemical - Contaminated consumables waste_type->solid_waste Yes liquid_waste Liquid Waste: - Solutions containing the chemical - First rinse of empty containers waste_type->liquid_waste Yes collect_waste Collect in a dedicated, labeled hazardous waste container solid_waste->collect_waste liquid_waste->collect_waste store_waste Store container in a cool, dark, and well-ventilated area collect_waste->store_waste professional_disposal Arrange for disposal through EHS or a licensed contractor store_waste->professional_disposal end End: Safe Disposal professional_disposal->end evacuate Evacuate and Ventilate Area spill->evacuate don_ppe Don Appropriate PPE evacuate->don_ppe cleanup Contain and Clean Up Spill don_ppe->cleanup dispose_spill_waste Dispose of cleanup materials as hazardous waste cleanup->dispose_spill_waste dispose_spill_waste->professional_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-3-(trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 2-Chloro-3-(trifluoromethyl)isonicotinic acid, a compound that requires careful management due to its potential hazards. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from similar chemical structures, this compound is anticipated to cause skin and serious eye irritation.[1][2] Therefore, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Goggles or Face ShieldChemical splash goggles compliant with ANSI Z87.1Protects against splashes and dust, preventing serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant glovesNitrile or neoprene glovesProvides protection against skin contact and irritation.[1][2][4] The thickness of the glove material generally correlates with greater chemical resistance.[4]
Body Protection Laboratory Coat or ApronLong-sleeved, properly fittedProtects skin and personal clothing from contamination.[4]
Respiratory Protection Use in a well-ventilated area. A respirator may be needed if dust is generated.N95 or higher-rated respirator for particulatesMinimizes inhalation of dust or aerosols, which may cause respiratory irritation.[2][3]

Operational Plan: Step-by-Step Handling Procedure

A systematic workflow is crucial for safely handling this compound. The following experimental workflow outlines the key steps from preparation to cleanup.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Work Area prep_ppe->prep_setup prep_weigh 3. Carefully Weigh Compound prep_setup->prep_weigh exp_dissolve 4. Dissolve in Solvent prep_weigh->exp_dissolve exp_react 5. Perform Reaction exp_dissolve->exp_react cleanup_decon 6. Decontaminate Glassware exp_react->cleanup_decon cleanup_dispose 7. Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe 8. Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Handling Workflow Diagram

Experimental Protocol:

  • Don Appropriate PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.

  • Prepare Work Area: Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Weighing: Carefully weigh the solid compound, avoiding the creation of dust.[1]

  • Dissolving: If dissolving in a solvent, add the compound slowly to the solvent to avoid splashing.

  • Reaction: Carry out the experimental procedure, maintaining awareness of the chemical's potential hazards.

  • Decontamination: Thoroughly decontaminate all glassware and equipment after use.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, according to the disposal plan.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Hand Washing: Wash hands and face thoroughly after handling the compound.[1][2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

Waste Categorization and Segregation:

  • Solid Waste: Unused compound and any grossly contaminated materials (e.g., weigh boats, contaminated paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.

  • Contaminated PPE: Used gloves, aprons, and other disposable PPE should be placed in a designated hazardous waste bag.

Disposal Procedure:

  • Collection: Collect all waste in appropriately labeled, sealed containers.[3]

  • Storage: Store waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[1][3]

  • Handover: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]

By following these guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.